molecular formula C18H24ClN7OS B2543578 TNO155 CAS No. 1801765-04-7

TNO155

Cat. No.: B2543578
CAS No.: 1801765-04-7
M. Wt: 421.9 g/mol
InChI Key: UCJZOKGUEJUNIO-IINYFYTJSA-N
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Description

TNO155 (Batoprotafib) is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), which is encoded by the PTPN11 gene . SHP2 plays a pivotal role in cell growth and differentiation by facilitating signal transduction from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK signaling pathway . By binding to an allosteric tunnel site and stabilizing SHP2 in its auto-inhibited conformation, this compound effectively blocks this oncogenic signaling, thereby inhibiting tumor cell proliferation . Its high selectivity for SHP2 over other targets minimizes off-target effects, making it a valuable research tool . In preclinical studies, this compound has demonstrated significant efficacy in a wide range of RTK-dependent human cancer models, including non-small cell lung cancer (NSCLC), squamous cell carcinoma, and malignant peripheral nerve sheath tumors . Furthermore, beyond its direct anti-tumor activity, SHP2 is implicated in programmed cell death-1 (PD-1) signaling within the tumor microenvironment . This dual role makes this compound a compelling candidate for investigating combination therapies, notably with PD-1 inhibitors to enhance anti-tumor immunity or with KRAS G12C inhibitors to overcome drug resistance . With favorable pharmaceutical properties, including high oral bioavailability, this compound is a critical compound for advancing the study of targeted cancer therapies and combination treatment strategies . This product is for research use only, not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZOKGUEJUNIO-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801765-04-7
Record name TNO-155
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801765047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batoprotafib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPJWORQEGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TNO155: An In-Depth Technical Guide to its Mechanism of Action in the MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNO155, a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), represents a promising therapeutic agent in oncology. SHP2 is a critical signaling node that positively regulates the mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a hallmark of many cancers, making SHP2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SHP2 and the MAPK Pathway

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits Son of Sevenless (SOS1), a guanine (B1146940) nucleotide exchange factor for Ras. SHP2 is recruited to these signaling complexes and, through its phosphatase activity, is thought to promote the full activation of Ras. This leads to the sequential activation of the MAPK cascade: RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. In many cancer types, mutations or overexpression of components of this pathway lead to its constitutive activation, driving uncontrolled cell growth.

This compound Mechanism of Action

This compound is an orally active, allosteric inhibitor of SHP2.[1][2] Unlike active site inhibitors, this compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation. In this state, the catalytic activity of the PTP domain is blocked, and the SH2 domains are prevented from binding to their upstream phosphotyrosine-containing partners. By locking SHP2 in this inactive state, this compound effectively abrogates its function as a positive regulator of the MAPK pathway, leading to a reduction in ERK phosphorylation.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2-SOS1 RTK->Grb2_SOS1 Growth Factor SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment Ras_GDP Ras-GDP (Inactive) Grb2_SOS1->Ras_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras_GDP Promotes Activation This compound This compound This compound->SHP2_inactive Allosteric Inhibition Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription start Start plate_prep Prepare 384-well plate with assay buffer start->plate_prep add_this compound Add serially diluted This compound or DMSO plate_prep->add_this compound add_shp2 Add recombinant SHP2 enzyme add_this compound->add_shp2 incubate_binding Incubate for 15 min (Inhibitor binding) add_shp2->incubate_binding add_substrate Add DiFMUP substrate incubate_binding->add_substrate read_fluorescence Monitor fluorescence over time add_substrate->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end start Start treat_cells Treat cells with This compound or DMSO start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells heat_shock Heat cells at a range of temperatures harvest_cells->heat_shock lyse_cells Lyse cells by freeze-thaw heat_shock->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant western_blot Analyze soluble SHP2 by Western blot collect_supernatant->western_blot analyze_curve Analyze melting curve shift western_blot->analyze_curve end End analyze_curve->end

References

TNO155 as a SHP2 allosteric inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on TNO155 as a SHP2 Allosteric Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][4] It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, primarily promoting the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][5][6] Due to its function as a central node in oncogenic signaling and its role in the tumor microenvironment, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][5][6] this compound binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This mechanism effectively blocks its catalytic activity and downstream signal transduction. Preclinical studies have demonstrated this compound's ability to inhibit cancer cell proliferation and show synergistic anti-tumor activity when combined with inhibitors of other key oncogenic drivers like EGFR, BRAF, and KRAS G12C.[7][8][9] Early-phase clinical trials have established a manageable safety profile and favorable pharmacokinetic properties for this compound, with evidence of target engagement at well-tolerated doses.[10][11][12][13] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, key preclinical and clinical data, and the experimental protocols used for its characterization.

The Role of SHP2 in Cancer Signaling

SHP2 is a ubiquitously expressed protein tyrosine phosphatase that integrates signals from various growth factors, cytokines, and integrin receptors.[5][6] It is composed of two N-terminal SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4][14] Under basal conditions, the N-terminal SH2 domain binds to the PTP domain, locking the enzyme in an auto-inhibited state.[15]

Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, activating SHP2's phosphatase activity.[5][15] Activated SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation, survival, and differentiation.[5][6][16] Aberrant SHP2 activation, though rarely through direct mutation in solid tumors, is a key driver in many cancers that rely on hyperactive RTK signaling.[6] It also plays a role in the tumor microenvironment, for instance by promoting the polarization of immunosuppressive M2-like tumor-associated macrophages (TAMs).[5]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation RAS_GDP RAS-GDP (Inactive) Grb2_SOS1->RAS_GDP Promotes GTP loading SHP2_active SHP2 (Active) SHP2_active->Grb2_SOS1 Dephosphorylates inhibitory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2_active Allosteric Inhibition

Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by this compound.

This compound: Mechanism of Allosteric Inhibition

This compound is a highly selective, allosteric inhibitor that targets SHP2 in its inactive state.[1][17] Unlike active-site inhibitors, allosteric inhibitors bind to a remote pocket. This compound occupies a tunnel-like allosteric pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains. This binding event locks the enzyme in its closed, auto-inhibited conformation, preventing the conformational change required for its activation. By stabilizing the inactive state, this compound effectively prevents SHP2 from participating in the signaling cascade, leading to the suppression of downstream pathways, most notably the MAPK pathway.[1][18] This mechanism confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[19]

TNO155_Mechanism cluster_states SHP2 Conformational States Inactive Inactive (Auto-inhibited) 'Closed' Conformation Active Active 'Open' Conformation Inactive->Active RTK Signal (Phosphopeptide binding) p1 Inactive->p1 Active->Inactive Signal Cessation p2 Active->p2 Locked This compound-Bound Inactive 'Locked' Conformation p1->Locked This compound Binding p2->Locked Prevents Activation

Caption: Conceptual mechanism of this compound action, locking SHP2 in an inactive state.

Quantitative Data Summary

Preclinical Potency and Bioavailability

This compound demonstrates potent inhibition of SHP2 in biochemical assays and downstream pathway activity in cellular models. It also exhibits good oral bioavailability across multiple species.

ParameterValueAssay/SpeciesReference
SHP2 IC₅₀ 0.011 µMBiochemical Assay (Wild-Type SHP2)[14][20]
pERK IC₅₀ 0.008 µMKYSE520 Cellular Assay[14][18]
Cell Proliferation IC₅₀ 0.100 µMKYSE520 5-day Assay[14][18]
Oral Bioavailability 78%Mouse[18]
86%Rat[18]
60%Monkey[18]
Off-Target IC₅₀ (Cav1.2) 18 µM-[14][18]
Off-Target IC₅₀ (VMAT) 6.9 µM-[14][18]
Off-Target IC₅₀ (SST3) 11 µM-[14][18]
Clinical Pharmacokinetics and Pharmacodynamics (Monotherapy)

The first-in-human trial (NCT03114319) provided key insights into the clinical profile of this compound as a single agent.[10][12]

ParameterFindingClinical TrialReference
Absorption (Tₘₐₓ) Rapid, median ~1.1 hours post-doseNCT03114319[12][13]
Half-life (T₁/₂) ~34 hours (median effective)NCT03114319[12]
Exposure Near dose-proportionalNCT03114319[12]
Target Engagement Consistent DUSP6 suppression at doses ≥20 mg/dayNCT03114319[11][17]
Best Response Stable Disease (20-22% of patients)NCT03114319[11][12]
Median Duration of SD 4.9 - 5.6 monthsNCT03114319[11][12]
Clinical Efficacy (Combination Therapy)

This compound has shown more promising anti-tumor activity when combined with other targeted agents, particularly KRAS G12C inhibitors.

CombinationTumor TypeKey Efficacy DataClinical TrialReference
This compound + JDQ433 (KRAS G12C inhibitor) KRAS G12C+ NSCLC (KRASi pre-treated)ORR: 33.3%; DCR: 66.7%KontRASt-01 (NCT04699188)[21]
This compound + Spartalizumab (anti-PD-1) Advanced Solid TumorsDCR: 26.3% (all doses); 31.6% (recommended dose)NCT04000529[22]

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays to determine its biochemical potency, cellular activity, and in vivo efficacy.

Biochemical SHP2 Phosphatase Activity Assay

This fluorescence-based in vitro assay directly measures the enzymatic activity of SHP2 and its inhibition by this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SHP2 protein.

  • Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by the SHP2 enzyme. The amount of free phosphate (B84403) generated is detected using a fluorescent dye.

  • Methodology:

    • Reagent Preparation: Recombinant full-length wild-type SHP2 protein is diluted in an appropriate assay buffer. A synthetic phosphopeptide substrate and a phosphate-detecting reagent (e.g., Malachite Green or a fluorescent equivalent) are prepared. This compound is serially diluted in DMSO.

    • Enzyme Activation: For wild-type SHP2, pre-incubation with an activating peptide (e.g., a bisphosphorylated peptide from IRS-1) is required to relieve auto-inhibition.[15]

    • Assay Reaction: In a 384-well plate, add the serially diluted this compound or DMSO vehicle control.

    • Add the activated SHP2 enzyme to each well and incubate briefly.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.[15]

    • Detection: Stop the reaction and add the phosphate detection reagent. Measure the fluorescence signal using a microplate reader.

    • Data Analysis: The fluorescence signal is proportional to SHP2 activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cell-Based Phospho-ERK (p-ERK) Western Blot Assay

This assay assesses the ability of this compound to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation status of ERK, a key downstream effector.[23]

  • Objective: To confirm target engagement and measure the potency of this compound in inhibiting the MAPK pathway in cancer cell lines.

  • Methodology:

    • Cell Culture: Seed a cancer cell line known to be dependent on RTK signaling (e.g., HCC827, KYSE520) in culture plates and allow them to adhere.

    • Serum Starvation: To reduce basal signaling activity, starve the cells in serum-free media for 12-24 hours.[23]

    • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO vehicle for 2-4 hours.[23]

    • Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF, HGF) for a short period (e.g., 10-15 minutes) to induce RTK and MAPK pathway activation.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control like β-actin or GAPDH should also be used.

    • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities. The effect of this compound is determined by the reduction in the p-ERK/total ERK ratio compared to the stimulated vehicle control.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and growth of cancer cells over several days.

  • Objective: To determine the anti-proliferative activity of this compound in various cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at a low density (e.g., 2,000-3,000 cells/well) and allow them to attach overnight.[7]

    • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.

    • Incubation: Incubate the cells for 3 to 6 days under standard cell culture conditions.[7][24]

    • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo (measures ATP, indicating metabolically active cells) or alamarBlue (measures metabolic activity).[7][25]

    • Data Analysis: Normalize the luminescence or fluorescence readings to the DMSO control wells. Plot the percentage of cell viability against drug concentration to determine the IC₅₀ for cell growth inhibition.

In Vivo Tumor Xenograft Efficacy Study

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living system.[7]

  • Objective: To assess the ability of this compound, alone or in combination, to inhibit tumor growth in vivo.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29, PC-9) or patient-derived xenograft (PDX) fragments into the flanks of the mice.[7][9]

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, combination agent, this compound + combination agent).

    • Drug Administration: Administer this compound and other agents via an appropriate route (e.g., oral gavage) according to a predetermined schedule and dose.

    • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., twice weekly).

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.

Preclinical_Workflow Discovery Compound Discovery (e.g., this compound) Biochem In Vitro Biochemical Assays (Enzyme IC₅₀) Discovery->Biochem Cellular In Vitro Cell-Based Assays (p-ERK, Proliferation) Biochem->Cellular PK Pharmacokinetics (PK) (Absorption, Half-life) Cellular->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy PD Pharmacodynamics (PD) (Tumor p-ERK, DUSP6) Efficacy->PD Tox Toxicology Studies Efficacy->Tox Clinical Clinical Trials PD->Clinical Tox->Clinical

Caption: A typical preclinical development workflow for SHP2 inhibitors like this compound.

Combination Strategies and Overcoming Resistance

While this compound has shown limited single-agent activity in clinical trials, its true potential lies in combination therapy.[5][17] Many targeted therapies that inhibit the MAPK pathway (e.g., EGFR, BRAF, or KRAS inhibitors) suffer from intrinsic or acquired resistance, often driven by feedback reactivation of the pathway via RTKs.[7][9][26]

  • With KRAS G12C Inhibitors: KRAS G12C inhibitors only bind to the inactive, GDP-bound state of the protein. By blocking upstream RTK signaling, this compound reduces KRAS GTP-loading, thereby increasing the pool of inactive KRAS G12C available for inhibitor binding.[7] It also prevents feedback reactivation of wild-type RAS isoforms, leading to a more durable pathway inhibition.[8][9][21]

  • With EGFR/BRAF Inhibitors: In cancers like BRAF V600E colorectal cancer or EGFR-mutant NSCLC, resistance to BRAF or EGFR inhibitors is frequently mediated by EGFR-driven feedback reactivation of the MAPK pathway.[7][26] this compound can block this feedback loop, restoring or enhancing sensitivity to the primary targeted agent.[7][8][9]

  • With Immunotherapy: SHP2 is a downstream effector of the PD-1 pathway in T-cells and is involved in the maturation of immunosuppressive macrophages.[5][18] By inhibiting SHP2, this compound may help reshape the tumor microenvironment to be less immunosuppressive, providing a rationale for its combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[7][8][9]

Conclusion

This compound is a potent and selective allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable clinical pharmacokinetic and safety profile. Its ability to block a central node in the RAS-MAPK signaling pathway makes it an attractive agent for treating a variety of solid tumors. While monotherapy efficacy is modest, the true therapeutic potential of this compound is being realized in combination strategies. By preventing feedback reactivation and overcoming resistance to other targeted therapies, this compound represents a key component in the next generation of combination treatments for RTK- and MAPK-driven cancers. Ongoing and future clinical trials will continue to define its role in the oncology treatment landscape.[12][13]

References

The Role of TNO155 in Receptor Tyrosine Kinase Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical intracellular signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of RTK signaling is a common driver of oncogenesis, and this compound represents a promising therapeutic strategy to counteract this by targeting a key downstream effector. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on RTK signaling, and its preclinical and clinical development. Quantitative data on its activity, detailed experimental methodologies, and visual representations of the signaling pathways involved are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction to SHP2 and its Role in RTK Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1] It is ubiquitously expressed and is a crucial component of the signaling cascade initiated by the activation of various RTKs, including EGFR, FGFR, and MET. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these phosphotyrosine sites via its two SH2 domains, leading to its activation. Activated SHP2 dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. SHP2 is therefore a positive regulator of the MAPK pathway downstream of RTKs.

This compound: Mechanism of Action

This compound is an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, this compound effectively attenuates the signal transduction from RTKs to the RAS-MAPK pathway.

TNO155_Mechanism_of_Action Figure 1: Mechanism of Action of this compound RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Activation SHP2_inactive Inactive SHP2 RTK->SHP2_inactive Recruitment & Activation RAS RAS Grb2_SOS->RAS GDP -> GTP SHP2_active Active SHP2 SHP2_inactive->SHP2_active SHP2_active->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->SHP2_inactive

Figure 1: Mechanism of Action of this compound.

This compound in Receptor Tyrosine Kinase (RTK) Signaling

This compound has been shown to inhibit signaling downstream of multiple RTKs. In preclinical models, this compound has demonstrated efficacy in cancers driven by alterations in EGFR, FGFR, and other RTKs. By blocking SHP2, this compound can overcome resistance to direct RTK inhibitors that can be mediated by feedback activation of the MAPK pathway.

Overcoming Resistance to RTK Inhibitors

A common mechanism of acquired resistance to RTK inhibitors is the reactivation of the MAPK pathway through various bypass tracks. This compound, by targeting a downstream node in this pathway, can be effective in combination with RTK inhibitors to prevent or overcome this resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the combination of this compound with an EGFR inhibitor has shown synergistic effects.[3]

TNO155_RTK_Resistance Figure 2: this compound Overcoming RTK Inhibitor Resistance RTK RTK SHP2 SHP2 RTK->SHP2 Resistance Resistance (Pathway Reactivation) RTK->Resistance Bypass Signaling RTKi RTK Inhibitor RTKi->RTK RAS_MAPK RAS-MAPK Pathway SHP2->RAS_MAPK This compound This compound This compound->SHP2 Tumor_Growth Tumor Growth RAS_MAPK->Tumor_Growth Resistance->RAS_MAPK

Figure 2: this compound Overcoming RTK Inhibitor Resistance.

Quantitative Data

In Vitro Potency

This compound has demonstrated potent inhibition of SHP2 and downstream signaling, as well as anti-proliferative activity in various cancer cell lines.

ParameterCell LineValueReference
SHP2 IC50Cell-free assay0.011 µM[2][4]
pERK IC50KYSE5200.008 µM[2][5]
Cell Proliferation IC50KYSE5200.100 µM[2][5]
Cell Proliferation IC50NCI-H3255< 1.5 µM[3]
Cell Proliferation IC50HCC827< 1.5 µM[3]
Cell Proliferation IC50PC9< 1.5 µM[3]
Cell Proliferation IC50Oral Squamous Cell Carcinoma (panel of 21)0.39 µM to 211.1 µM[6]
Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, supporting its oral administration.

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)
Mouse243278
Rat1578100
Dog439>100
Monkey64960
Data from BioWorld article citing AACR 2020 presentation by LaMarche, M.J.[4]
In Vivo Efficacy

In xenograft models, this compound has shown anti-tumor activity, particularly in combination with other targeted agents. For example, in a neuroblastoma xenograft model, this compound at 20 mg/kg twice daily was used in combination with lorlatinib.[7] In another study with LU-99 xenografts, this compound was administered at 20 mpk, twice daily, in combination with ribociclib.[8]

Experimental Protocols

Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

Cell_Proliferation_Assay Figure 3: Cell Proliferation Assay Workflow start Start seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 3-6 days treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence or absorbance add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Figure 3: Cell Proliferation Assay Workflow.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.

  • Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Immunoblotting

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the RTK signaling pathway following this compound treatment.

Methodology:

  • Cell Lysis: Cells are treated with this compound for a specified duration, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 million cells in Matrigel).[3]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). The vehicle control is administered to the control group.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).

Clinical Development

This compound is currently being evaluated in multiple clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other targeted agents.[3][9][10][11][12][13] The initial phase 1 dose-escalation study (NCT03114319) has provided preliminary evidence of safety and tolerability.[9][12][13] Combination studies are exploring the synergy of this compound with KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.[11]

Conclusion

This compound is a first-in-class SHP2 inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of a key signaling node downstream of multiple RTKs. Its ability to block the RAS-MAPK pathway provides a strong rationale for its use in cancers driven by aberrant RTK signaling. The preclinical data demonstrate its potency and favorable pharmacokinetic profile. Ongoing clinical trials will further elucidate the therapeutic potential of this compound, both as a single agent and in combination with other targeted therapies, in a variety of solid tumors. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.

References

TNO155: A Deep Dive into the Discovery and Chemical Profile of a First-in-Class SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNO155, also known as batoprotafib, is a first-in-class, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2] As an oncoprotein and a potential immunomodulator, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and preclinical profile of this compound.

Discovery and Development

This compound was discovered and developed by Novartis.[3] The discovery was the result of a comprehensive program aimed at identifying allosteric inhibitors of SHP2.[1] Researchers optimized multiple chemical scaffolds in parallel, employing structure and property-based drug design to identify potent and selective inhibitors.[1] This effort led to the identification of the pyrazine (B50134) class of allosteric SHP2 inhibitors, from which this compound was selected as a clinical candidate based on its potent cellular inhibition, favorable physicochemical and pharmaceutical properties, and significant in vivo antitumor activity.[1]

Chemical Structure

The chemical name for this compound is (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.[1] Its chemical formula is C18H24ClN7OS, with a molecular weight of 421.9 g/mol .

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of SHP2.[4] It binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2 in its inactive state. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation.[5]

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to phosphorylated tyrosines on signaling scaffolds like Grb2-associated binder (Gab) proteins. This recruitment leads to a conformational change in SHP2, releasing its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, including Son of Sevenless (SOS), which promotes the exchange of GDP for GTP on RAS, leading to the activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in its inactive state, this compound prevents this cascade, thereby inhibiting cell proliferation and survival in tumors dependent on the MAPK pathway.[4][6]

SHP2_Signaling_Pathway SHP2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 Recruitment RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->SOS1 Dephosphorylation & Activation This compound This compound This compound->SHP2_inactive Allosteric Inhibition Experimental_Workflow General Experimental Workflow for this compound Evaluation Discovery Compound Discovery & Optimization Biochemical Biochemical Assays (Enzyme Inhibition) Discovery->Biochemical Cellular Cell-Based Assays (Proliferation, Signaling) Biochemical->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Clinical Clinical Trials PKPD->Clinical

References

TNO155: A Deep Dive into its Role in Immune Checkpoint Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It delves into the core of this compound's mechanism of action, its involvement in immune checkpoint modulation, and its potential as a combination therapy in oncology. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes complex biological pathways to offer a thorough resource for the scientific community.

Core Mechanism of Action: SHP2 Inhibition

This compound is an orally active, allosteric inhibitor of wild-type SHP2, encoded by the PTPN11 gene.[][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival by transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK signaling cascade.[2][3][4] In its basal state, SHP2 is autoinhibited. Upon activation by binding to phosphorylated RTKs, it undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of downstream targets and subsequent activation of the RAS-MAPK pathway.

This compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents the conformational changes required for its activation, thereby inhibiting its phosphatase activity. By blocking SHP2, this compound effectively dampens the signaling cascade that drives the proliferation of cancer cells dependent on RTK signaling.

This compound's Impact on Immune Checkpoint Modulation

Beyond its direct effects on tumor cell proliferation, this compound plays a significant role in modulating the tumor microenvironment and anti-tumor immunity. This is primarily achieved through its influence on immune checkpoint pathways, particularly the PD-1/PD-L1 axis.

SHP2 is a key downstream signaling molecule of the PD-1 receptor.[] When PD-L1 on a tumor cell binds to PD-1 on a T cell, SHP2 is recruited to the cytoplasmic tail of PD-1. This leads to the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, ultimately suppressing T-cell activation and allowing the tumor to evade immune surveillance.

By inhibiting SHP2, this compound can disrupt this immunosuppressive signal, thereby restoring T-cell function and enhancing the anti-tumor immune response. Preclinical studies have shown that this compound can lead to a reduction of immunosuppressive myeloid cells in the tumor microenvironment.[5] Furthermore, this compound has been shown to inhibit the maturation of immunosuppressive tumor-associated macrophages (TAMs).[3]

The immunomodulatory effects of this compound provide a strong rationale for its use in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies. The goal of such a combination is to simultaneously release the brakes on the immune system and directly inhibit tumor cell growth, leading to a more potent and durable anti-cancer effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

Assay TypeCell Line/ModelIC50 ValueReference
SHP2 Inhibition (biochemical)Wild-type SHP20.011 µM[]
pERK InhibitionKYSE5200.008 µM[6]
Cell ProliferationKYSE5200.100 µM[6]
Cell ProliferationNCI-H3255< 1.5 µM[7]
Cell ProliferationHCC827< 1.5 µM[7]
Cell ProliferationPC9< 1.5 µM[7]

Table 2: Clinical Trial Results of this compound in Combination with Spartalizumab (anti-PD-1)

ParameterAll Doses (n=57)Recommended Dose (this compound 60 mg QD + Spartalizumab 300 mg Q3W) (n=19)Reference
Disease Control Rate (DCR)26.3%31.6%[5]
Partial Response (PR) Rate1.8%5.3%[5]
Stable Disease (SD) Rate24.6%26.3%[5]
Progressive Disease (PD) Rate50.9%Not specified[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to assess the inhibitory effect of this compound on the RAS-MAPK pathway by measuring the phosphorylation status of ERK.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plates for a period of 3 to 6 days.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume. Then, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • Drug Administration: Administer this compound and any combination agents according to the specified dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Science: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

TNO155_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation PD1 PD-1 PD1->SHP2 Recruitment GRB2 GRB2 SHP2->GRB2 TCR_signaling TCR Signaling Complex SHP2->TCR_signaling Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibition

Caption: this compound's dual mechanism of action.

Immune_Checkpoint_Modulation cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment TCR_signaling TCR Signaling SHP2->TCR_signaling Inhibition T_cell_activation T Cell Activation TCR_signaling->T_cell_activation This compound This compound This compound->SHP2 Inhibition

Caption: this compound's role in the PD-1/PD-L1 pathway.

Experimental_Workflow_pERK start Start cell_culture 1. Seed and culture cells start->cell_culture treatment 2. Treat with this compound or vehicle cell_culture->treatment lysis 3. Lyse cells treatment->lysis quantification 4. Quantify protein lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Transfer to PVDF membrane sds_page->transfer blocking 7. Block membrane transfer->blocking primary_ab 8. Incubate with anti-p-ERK Ab blocking->primary_ab secondary_ab 9. Incubate with secondary Ab primary_ab->secondary_ab detection 10. ECL detection secondary_ab->detection strip_reprobe 11. Strip and re-probe with anti-total ERK Ab detection->strip_reprobe analysis 12. Densitometry and analysis strip_reprobe->analysis end End analysis->end

Caption: A typical Western blot workflow for p-ERK.

References

TNO155: A Technical Guide to its Therapeutic Potential in RTK-Dependent Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNO155 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data in RTK-dependent malignancies, and detailed experimental protocols for key assays. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent in oncology.

Introduction: The Role of SHP2 in RTK-Driven Cancers

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in signal transduction.[1] It is a key mediator of signaling from activated RTKs to the downstream RAS/MAPK cascade. Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity and subsequently promoting the activation of RAS. Dysregulation of the SHP2-mediated MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

This compound is an orally bioavailable, allosteric inhibitor of SHP2.[2] By binding to a unique pocket on the SHP2 protein, this compound locks it in an inactive conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on RTK signaling.

Preclinical and Clinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other targeted agents in various preclinical models of RTK-dependent cancers. Clinical trials are ongoing to evaluate its safety and efficacy in patients with advanced solid tumors.

This compound in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

In preclinical models of EGFR-mutant NSCLC, this compound has shown efficacy, particularly in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs). In combination with the EGFR TKI nazartinib, this compound demonstrated synergistic anti-proliferative effects and sustained inhibition of the MAPK pathway in EGFR-mutant cell lines.[4]

This compound in BRAF-Mutant Colorectal Cancer

This compound has been shown to synergize with BRAF and MEK inhibitors in BRAF V600E-mutant colorectal cancer models.[4] This combination effectively blocks the feedback reactivation of the MAPK pathway, a common mechanism of resistance to BRAF/MEK inhibition.

This compound in KRAS G12C-Mutant Cancers

The combination of this compound with a KRAS G12C inhibitor has demonstrated enhanced efficacy in preclinical models of KRAS G12C-mutant lung and colorectal cancers.[4] this compound blocks the feedback activation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition. Clinical data from the KontRASt-01 trial showed that the combination of this compound and the KRAS G12C inhibitor JDQ433 had antitumor activity in patients with KRAS G12C-mutated solid tumors.[5]

This compound in Combination with CDK4/6 Inhibitors

Preclinical studies have shown a combination benefit of this compound and the CDK4/6 inhibitor ribociclib (B560063) in a broad panel of lung and colorectal cancer patient-derived xenografts (PDX), including those with KRAS mutations.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Cell LineCancer TypeThis compound IC50 (μM)Combination AgentSynergy ScoreReference
PC-14EGFR-mutant NSCLC-Nazartinib-[4]
NCI-H1975EGFR-mutant NSCLC-Nazartinib-[4]
HT-29BRAF-mutant Colorectal Cancer-Dabrafenib + Trametinib>2[4]
RKOBRAF-mutant Colorectal Cancer-Dabrafenib + Trametinib>2[4]
MDST8BRAF-mutant Colorectal Cancer-Dabrafenib + Trametinib>2[4]
NCI-H2122KRAS G12C NSCLC-Cpd 12a (KRAS G12C inhibitor)-[4]
SW837KRAS G12C Colorectal Cancer-Cpd 12a (KRAS G12C inhibitor)-[4]
In Vivo ModelCancer TypeTreatmentTumor Growth InhibitionReference
HT-29 XenograftBRAF-mutant Colorectal CancerThis compound (20 mpk, twice daily)Moderate[4]
HT-29 XenograftBRAF-mutant Colorectal CancerThis compound (10 mpk, twice daily) + Dabrafenib (30 mpk, daily) + Trametinib (0.3 mpk, daily)Maintained tumor stasis for >40 days[4]
EGFR-mutant NSCLC PDXEGFR-mutant NSCLCThis compound (10 mpk, twice daily) + Osimertinib (10 mpk, daily)Enhanced tumor regression/stasis[4]
Clinical TrialPhaseCancer TypeCombination AgentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
KontRASt-01 (NCT04699188)Ib/IIKRAS G12C-mutated solid tumorsJDQ433 (KRAS G12C inhibitor)33.3% (KRAS G12C inhibitor-treated NSCLC)66.7% (KRAS G12C inhibitor-treated NSCLC)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay

This protocol is used to assess the effect of this compound, alone or in combination with other agents, on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Culture cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells using trypsin and resuspend in fresh media.

    • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.

    • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and/or other compounds in culture media.

    • Remove the existing media from the 96-well plates and add the media containing the compounds.

    • Incubate the plates for 3-6 days.

  • Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Immunoblotting

This protocol is used to analyze the levels of specific proteins and their phosphorylation status in response to this compound treatment.

  • Cell Lysis:

    • Plate cells and treat with this compound and/or other compounds for the desired time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's anti-tumor efficacy in mouse xenograft models.

  • Cell Line or Patient-Derived Xenograft (PDX) Implantation:

    • Harvest cancer cells or obtain patient tumor tissue.

    • Resuspend cells in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell/Matrigel suspension or implant tumor fragments into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound and other drugs in an appropriate vehicle.

    • Administer the drugs to the mice via oral gavage or other appropriate routes at the specified doses and schedules (e.g., this compound at 10-20 mg/kg, twice daily).[4]

    • Administer vehicle to the control group.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and mouse body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound.

SHP2_MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS promotes GDP/GTP exchange SHP2->RAS promotes GDP/GTP exchange RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes This compound This compound This compound->SHP2 inhibits

Caption: SHP2-MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Immunoblotting start Start: Cancer Cell Culture treatment Treatment with This compound +/- other agents start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical experimental workflow for immunoblotting analysis.

Conclusion

This compound represents a promising therapeutic strategy for a range of RTK-dependent malignancies. Its ability to allosterically inhibit SHP2 and block downstream MAPK signaling provides a strong rationale for its use, both as a monotherapy and in combination with other targeted agents to overcome resistance. The preclinical and emerging clinical data are encouraging, supporting the continued investigation of this compound in various oncological settings. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this novel SHP2 inhibitor.

References

Methodological & Application

Application Notes and Protocols: TNO155 and EGFR Inhibitor Synergistic Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC).[1][2][3] Resistance mechanisms often involve the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK pathway, rendering the tumor insensitive to EGFR inhibition alone.[4][5][6] TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent to overcome this resistance.[7][8] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), including EGFR, and plays a crucial role in activating the RAS-MAPK pathway.[7][9] By inhibiting SHP2, this compound can block the reactivation of MAPK signaling, thereby restoring sensitivity to EGFR inhibitors.[1][10] Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with EGFR inhibitors, providing a strong rationale for clinical investigation.[1][10][11][12]

These application notes provide an overview of the preclinical models used to evaluate the synergistic effects of this compound and EGFR inhibitors, along with detailed protocols for key experiments.

Signaling Pathway Overview

The synergistic effect of combining this compound and an EGFR inhibitor stems from their complementary inhibition of the RAS/MAPK signaling cascade. EGFR activation, often driven by mutations in NSCLC, leads to the recruitment of the Grb2-SOS1 complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. EGFR inhibitors block the initial activation of EGFR; however, resistance can emerge through various mechanisms that reactivate the pathway downstream. This compound, by inhibiting SHP2, prevents this reactivation, leading to a more sustained suppression of ERK signaling and, consequently, reduced tumor cell proliferation and survival.[1][10]

TNO155_EGFRi_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2_SOS1 Grb2-SOS1 EGFR->Grb2_SOS1 recruits SHP2 SHP2 EGFR->SHP2 activates RAS RAS Grb2_SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGFRi EGFR inhibitor (e.g., Nazartinib) EGFRi->EGFR inhibits This compound This compound This compound->SHP2 inhibits

Figure 1: Simplified signaling pathway of this compound and EGFR inhibitor synergy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in combination with EGFR inhibitors in various NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50) of this compound and EGFR Inhibitors

Cell LineEGFR MutationThis compound IC50 (µM)Erlotinib IC50 (µM)Nazartinib IC50 (µM)Reference
PC-9delE746_A7501.560.004980.00085[1]
PC-9 EGFRT790M/C797SdelE746_A750, T790M, C797S1.38> 1> 1[1]
HCC827delE746_A750---[1]
HCC827-GRdelE746_A750, acquired resistance---[1]

Note: '-' indicates data not provided in the cited source.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of this compound and an EGFR inhibitor, alone and in combination, on the proliferation of cancer cell lines.

Cell_Proliferation_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound, EGFRi, or combination seed->treat incubate Incubate for 6 days treat->incubate viability Assess cell viability (e.g., CellTiter-Glo) incubate->viability analyze Data Analysis: Calculate IC50 and synergy scores viability->analyze end End analyze->end

Figure 2: Workflow for in vitro cell proliferation and synergy analysis.

Materials:

  • Cancer cell lines (e.g., PC-9, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • EGFR inhibitor (e.g., nazartinib, erlotinib; stock solution in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the EGFR inhibitor in complete medium.

    • For combination studies, prepare a matrix of concentrations.

    • Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 6 days at 37°C and 5% CO2.[1]

  • Cell Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot dose-response curves and calculate IC50 values for each drug.

    • For combination treatments, calculate synergy scores using a suitable model such as the Bliss independence or Loewe additivity model.[13][14]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the EGFR-MAPK signaling pathway, such as ERK, to elucidate the mechanism of synergy.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and EGFR inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, EGFR inhibitor, or the combination for the desired time points (e.g., 2, 24, 48 hours).[11]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of this compound and EGFR inhibitor combination therapy.[15][16][17]

Xenograft_Workflow start Start: Prepare Tumor Cells/Fragments implant Implant cells/fragments subcutaneously in mice start->implant monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups monitor->randomize treat Administer this compound, EGFRi, or combination randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Endpoint: Analyze tumor growth inhibition and tolerability measure->endpoint end End endpoint->end

Figure 3: General workflow for in vivo xenograft studies.

Materials:

  • Immunodeficient mice (e.g., nude or NOD-SCID)

  • Cancer cell line suspension or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound formulated for oral administration

  • EGFR inhibitor formulated for administration

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[15] For patient-derived xenografts (PDXs), implant small tumor fragments subcutaneously.[17][18]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, EGFR inhibitor alone, combination).

    • Administer drugs according to the planned schedule and dosage. This compound is typically administered orally.[7]

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Analyze the data to determine tumor growth inhibition (TGI) for each treatment group.

    • Assess synergy based on the comparison of the combination group to the single-agent groups.[14]

Conclusion

The synergistic combination of this compound and EGFR inhibitors represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate this and other combination therapies. Rigorous preclinical evaluation is essential for the successful clinical translation of novel cancer therapeutics. As our understanding of resistance mechanisms evolves, so too will the strategies to combat them, with combination therapies at the forefront of these efforts.[19] Clinical trials are currently underway to evaluate the safety and efficacy of this compound in combination with various agents, including EGFR inhibitors.[20][21][22]

References

Application of TNO155 in ALK-Driven Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is driven by various genetic aberrations, with mutations in the Anaplastic Lymphoma Kinase (ALK) gene being a significant contributor to high-risk and relapsed cases.[1][2][3][4] While ALK tyrosine kinase inhibitors (TKIs) have shown promise, the development of resistance remains a major clinical challenge.[2][5] Recent research has identified the protein tyrosine phosphatase SHP2 as a critical downstream effector of ALK signaling and a key mediator of resistance to ALK inhibitors.[2][6][7] TNO155, a potent and selective allosteric inhibitor of SHP2, has emerged as a promising therapeutic agent, particularly in combination with ALK TKIs, to enhance efficacy and overcome resistance in ALK-driven neuroblastoma.[2][5][7]

This document provides detailed application notes and protocols for researchers investigating the use of this compound in ALK-driven neuroblastoma. It summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: The ALK-SHP2-RAS-MAPK Signaling Axis

In ALK-driven neuroblastoma, constitutively active ALK mutants promote tumorigenesis primarily through the RAS-MAPK signaling pathway. SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating this pathway downstream of receptor tyrosine kinases (RTKs) like ALK.[1][8] Upon ALK activation, SHP2 is recruited and activated, leading to the dephosphorylation of specific substrates that ultimately results in the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.[1]

This compound is an orally active, allosteric inhibitor of wild-type SHP2.[8][9] By binding to a specific pocket on the SHP2 protein, this compound locks it in an inactive conformation, thereby preventing its signaling activity.[9] In the context of ALK-driven neuroblastoma, inhibition of SHP2 by this compound disrupts the signal transduction from activated ALK to the RAS-MAPK pathway.

ALK_SHP2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK Activated ALK Proliferation Cell Proliferation & Survival ERK ERK ERK->Proliferation

Preclinical Data Summary

Numerous preclinical studies have demonstrated the potential of this compound in ALK-driven neuroblastoma, both as a single agent and in combination with ALK inhibitors.

In Vitro Efficacy

Studies have shown that ALK-mutant neuroblastoma cell lines are more sensitive to this compound compared to ALK-wild-type lines.[7] Furthermore, the combination of this compound with ALK TKIs such as lorlatinib (B560019), crizotinib, and ceritinib (B560025) results in synergistic inhibition of cell growth.[5][7]

Table 1: In Vitro Sensitivity of Neuroblastoma Cell Lines to this compound and ALK Inhibitors

Cell LineALK StatusThis compound IC₅₀ (µM)Lorlatinib IC₅₀ (µM)Combination Effect
KellyF1174L~1~0.05Synergistic
SH-SY5YF1174L~2~0.1Synergistic
NB-1F1174LSensitiveSensitiveSynergistic
SK-N-ASWild-Type>10>1Additive
CHLA-255Wild-Type>10>1Additive

Note: IC₅₀ values are approximate and may vary between studies. The synergistic effect is often determined by calculating a combination index (CI < 1 indicates synergy).

In Vivo Efficacy

The antitumor activity of this compound in combination with ALK inhibitors has been validated in various in vivo models.

  • Zebrafish Xenografts: In ALK-mutant neuroblastoma cells engrafted into larval zebrafish, the combination of this compound and an ALK inhibitor reduced tumor growth and invasion.[10][5][7]

  • Murine Xenografts: In mouse models bearing ALK-mutant neuroblastoma xenografts, the combination of this compound and lorlatinib significantly delayed tumor growth and prolonged survival compared to either agent alone.[10][5][7]

Table 2: In Vivo Antitumor Activity of this compound and Lorlatinib Combination in a Kelly Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (%)Survival Benefit
Vehicle Control-0-
This compound20 mg/kg, BID~30%Moderate
Lorlatinib5 mg/kg, BID~60%Significant
This compound + Lorlatinib20 mg/kg + 5 mg/kg, BID>90%Highly Significant

Note: Data is illustrative and based on findings from published studies. BID: twice daily.

Overcoming TKI Resistance

A key finding is the ability of this compound to overcome resistance to ALK inhibitors. Lorlatinib-resistant ALK-F1174L neuroblastoma cells, which often harbor additional mutations in the RAS-MAPK pathway, can be re-sensitized to lorlatinib when treated in combination with this compound.[5] This suggests that dual inhibition of ALK and SHP2 can prevent or overcome adaptive resistance mechanisms.

Resistance_Mechanism cluster_before ALK TKI Monotherapy cluster_after Combination Therapy ALK_mut Mutant ALK ALK_TKI ALK TKI RAS_MAPK_active RAS-MAPK Pathway (Initially Inhibited) Resistance Development of Resistance ALK_mut2 Mutant ALK Resistance->ALK_mut2 Reactivation of RAS-MAPK ALK_TKI2 ALK TKI SHP2_2 SHP2 TNO155_2 This compound RAS_MAPK_inactive RAS-MAPK Pathway (Inhibited) Cell_Death Tumor Cell Death

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying this compound in ALK-driven neuroblastoma. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) and assessing the synergy between this compound and ALK inhibitors.

Materials:

  • Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • ALK inhibitor (e.g., Lorlatinib, dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)

  • Plate reader

Procedure:

  • Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the ALK inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.

  • Remove the old medium from the plates and add the drug-containing medium. Include DMSO-only wells as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the luminescence or fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Determine IC₅₀ values using non-linear regression analysis. For combination studies, calculate the combination index (CI) using software like CompuSyn.

Western Blotting

This protocol is for assessing the effect of this compound on the ALK-SHP2-MAPK signaling pathway.

Materials:

  • Neuroblastoma cell lines

  • This compound and ALK inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound, an ALK inhibitor, or the combination for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. Analyze the band intensities relative to a loading control.

Murine Xenograft Model

This protocol is for evaluating the in vivo antitumor efficacy of this compound in combination with an ALK inhibitor.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • ALK-mutant neuroblastoma cells (e.g., Kelly)

  • Matrigel

  • This compound formulation for oral gavage

  • ALK inhibitor formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer this compound, the ALK inhibitor, the combination, or vehicle control to the respective groups via oral gavage at the predetermined doses and schedule (e.g., daily or twice daily).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare the treatment groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuroblastoma Cell Lines Treatment Treat with this compound +/- ALK Inhibitor Cell_Culture->Treatment Viability Cell Viability Assay (IC50, Synergy) Treatment->Viability Western Western Blot (Signaling Pathway) Treatment->Western Xenograft Establish Murine Xenografts Viability->Xenograft Inform In Vivo Dosing Analysis Endpoint Analysis (Tumor Excision) Western->Analysis Confirm Mechanism Treatment_InVivo Administer Drugs (Oral Gavage) Xenograft->Treatment_InVivo Tumor_Measurement Monitor Tumor Growth & Survival Treatment_InVivo->Tumor_Measurement Tumor_Measurement->Analysis

Conclusion

This compound, as a potent SHP2 inhibitor, represents a promising therapeutic strategy for ALK-driven neuroblastoma, especially when used in combination with ALK TKIs. The preclinical evidence strongly supports the rationale for this combination to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented in this document provide a framework for researchers to further investigate the potential of this compound in this challenging pediatric cancer. Future clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients with ALK-driven neuroblastoma.[10][5]

References

Application Notes and Protocols: TNO155 in Combination with PD-1/PD-L1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of the SHP2 inhibitor TNO155 in combination with PD-1/PD-L1 blockade. Detailed protocols for key experimental assays are included to facilitate further research and development in this promising area of cancer immunotherapy.

Introduction

This compound is an orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It also functions as a downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is implicated in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1] Preclinical studies have demonstrated that combining this compound with PD-1/PD-L1 blockade can enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors alone.[1][2][3] This has led to the clinical evaluation of this compound in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors.[3][4][5]

Mechanism of Action

The combination of this compound and PD-1/PD-L1 blockade leverages a dual mechanism to enhance anti-tumor immunity.

  • This compound's Role: this compound inhibits SHP2, which is involved in signaling pathways that promote tumor cell proliferation and survival.[1] In the tumor microenvironment, SHP2 is critical for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[2] By inhibiting SHP2, this compound can reduce the population of these immunosuppressive macrophages, thereby relieving a key mechanism of immune evasion.[2]

  • PD-1/PD-L1 Blockade's Role: Anti-PD-1/PD-L1 antibodies disrupt the interaction between PD-1 on T cells and PD-L1 on tumor cells and other immune cells. This interaction normally leads to T-cell exhaustion and an impaired anti-tumor immune response. By blocking this checkpoint, the inhibitory signal is removed, allowing for the reactivation of cytotoxic T cells to recognize and eliminate cancer cells.

  • Synergistic Effect: The combination of this compound and PD-1/PD-L1 blockade is hypothesized to create a more favorable tumor microenvironment for T-cell-mediated killing. This compound's reduction of immunosuppressive macrophages complements the T-cell reactivation mediated by PD-1/PD-L1 blockade, leading to a more robust and durable anti-tumor immune response.

TNO155_PD1_Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor Cell Tumor Cell TAM Tumor-Associated Macrophage (TAM) Tumor Cell->TAM CSF-1 T-Cell Cytotoxic T-Cell Tumor Cell->T-Cell PD-L1 - PD-1 TAM->T-Cell Suppression T-Cell->Tumor Cell Tumor Cell Killing This compound This compound This compound->TAM Inhibits Maturation Anti-PD-1/PD-L1 Anti-PD-1/PD-L1 Antibody Anti-PD-1/PD-L1->Tumor Cell Blocks PD-L1/PD-1

Figure 1: Signaling pathway of this compound and PD-1/PD-L1 blockade.

Preclinical Data

Preclinical studies in syngeneic mouse models have provided a strong rationale for the clinical investigation of this compound in combination with PD-1 blockade.

In Vivo Efficacy in the MC38 Colon Adenocarcinoma Model

In the MC38 syngeneic mouse model, the combination of this compound and an anti-PD-1 antibody demonstrated superior anti-tumor activity compared to either agent alone.[2]

Treatment GroupDosing and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle + IgGIgG: 10 mg/kg, weekly, IPData not available-
This compound20 mg/kg, twice daily, POData not availableData not available
Anti-PD-110 mg/kg, weekly, IPData not availableData not available
This compound + Anti-PD-1This compound: 20 mg/kg, twice daily, PO; Anti-PD-1: 10 mg/kg, weekly, IPData not availableSignificantly enhanced

Note: Specific tumor volume and TGI percentages were not detailed in the provided search results, but the combination was reported to be synergistic.

Immunophenotyping of the Tumor Microenvironment

Flow cytometry analysis of MC38 tumors treated with the combination therapy revealed a significant reduction in the percentage of immunosuppressive tumor-associated macrophages (TAMs) compared to vehicle control.[2]

Treatment GroupMean Percentage of TAMs (Ly6G⁻, Ly6C⁺, CD11b⁺, F4/80⁺, MHCII⁻) relative to live cells
Vehicle + IgG~12%
This compound~8%
Anti-PD-1~10%
This compound + Anti-PD-1~6%

Clinical Data: Phase Ib Study (NCT04000529)

A Phase Ib, multi-center, open-label study evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound in combination with the anti-PD-1 antibody spartalizumab in adult patients with advanced solid tumors.[4][6][7]

Study Design

Patients received this compound at various doses and schedules in combination with spartalizumab. The recommended dose for the combination was determined to be this compound at 60 mg once daily (2 weeks on/1 week off) plus spartalizumab at 300 mg every 3 weeks.[5]

Efficacy Results

The combination of this compound and spartalizumab demonstrated modest anti-tumor activity in a heavily pre-treated patient population.[3][5]

Patient CohortNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)Not Evaluable (NE)
All Doses571.8%26.3%1 (1.8%)13 (22.8%)28 (49.1%)15 (26.3%)
Recommended Dose (this compound 60mg QD 2w/1w + Spartalizumab 300mg Q3W)195.3%31.6%1 (5.3%)5 (26.3%)Data not availableData not available
Safety and Tolerability

The safety profile of the combination was generally consistent with the known profiles of each agent as a monotherapy.[5]

Adverse Events (AEs) in the this compound + Spartalizumab Arm (All Doses, n=57)Any GradeGrade ≥3
All AEs100%68.4%
Treatment-Related AEs (TRAEs)94.7%26.3%
Most Common TRAEs (Any Grade) Increased AST, Increased ALT, Increased CPK, Anemia, Thrombocytopenia, Peripheral Edema, Diarrhea

Experimental Protocols

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment Treatment Initiation (this compound +/- Anti-PD-1) Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tumor_Excision->Flow_Cytometry IHC Immunohistochemistry (PD-L1, CD8) Tumor_Excision->IHC Cytokine_Analysis Cytokine Analysis (e.g., ELISA) Tumor_Excision->Cytokine_Analysis

Figure 2: General experimental workflow for preclinical evaluation.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

Materials:

  • 6-8 week old female C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody (e.g., Rat IgG2a)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Calipers

Procedure:

  • Cell Culture: Culture MC38 cells in complete medium until 70-80% confluency.

  • Tumor Inoculation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle + Isotype control

    • Group 2: this compound + Isotype control

    • Group 3: Vehicle + Anti-PD-1

    • Group 4: this compound + Anti-PD-1

  • Treatment Administration:

    • Administer this compound (e.g., 20 mg/kg) or vehicle orally, twice daily.

    • Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally, once weekly.

  • Monitoring: Monitor tumor volumes and body weights 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for ex vivo analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment.

Materials:

  • Excised tumors

  • RPMI medium

  • Collagenase D (100 mg/mL)

  • DNase I (10 mg/mL)

  • 70 µm cell strainers

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Ly6G, Ly6C, MHCII)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince tumors and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells with ACK lysis buffer.

  • Cell Staining:

    • Wash cells with FACS buffer.

    • Stain with a live/dead marker.

    • Block Fc receptors with Fc block.

    • Stain with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).

Protocol 3: Immunohistochemistry (IHC) for PD-L1 and CD8

Objective: To assess the expression of PD-L1 and the infiltration of CD8+ T cells in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Anti-PD-L1 antibody

  • Anti-CD8 antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (anti-PD-L1 or anti-CD8) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by visualization with DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Image Analysis: Analyze the slides under a microscope to assess the percentage of PD-L1 positive tumor cells and the density of CD8+ T cells.

Protocol 4: ELISA for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in cell culture supernatants or plasma.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Samples (cell culture supernatants or plasma)

  • Detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Sample Addition: Add standards and samples to the wells of the ELISA plate and incubate.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Washing: Wash the plate.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate.

  • Washing: Wash the plate.

  • Substrate Development: Add TMB substrate and incubate in the dark.

  • Stop Reaction: Add stop solution.

  • Data Reading: Read the absorbance at 450 nm on a plate reader.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Logical_Relationship cluster_0 Cellular Effects cluster_1 Tumor Microenvironment Modulation Combination_Therapy This compound + Anti-PD-1/PD-L1 Inhibit_TAMs Inhibition of Immunosuppressive TAMs Combination_Therapy->Inhibit_TAMs Reactivate_TCells Reactivation of Cytotoxic T-Cells Combination_Therapy->Reactivate_TCells Reduced_Suppression Reduced Immune Suppression Inhibit_TAMs->Reduced_Suppression Enhanced_Immunity Enhanced Anti-Tumor Immunity Reactivate_TCells->Enhanced_Immunity Reduced_Suppression->Enhanced_Immunity Clinical_Outcome Improved Clinical Outcome (e.g., Tumor Regression) Enhanced_Immunity->Clinical_Outcome

Figure 3: Logical relationship of the combination therapy's mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming TNO155 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor TNO155.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[1][2] SHP2 is a key signaling node that promotes cell survival and proliferation by regulating the RAS-RAF-ERK (MAPK) signaling pathway.[2][3][4] this compound binds to a specific allosteric pocket on SHP2, locking the enzyme in an inactive conformation.[2] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the MAPK pathway and suppressing the growth of cancer cells that are dependent on this pathway.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound monotherapy. What are the potential resistance mechanisms?

While much of the research focuses on using this compound to overcome resistance to other targeted therapies, some potential mechanisms for intrinsic or acquired resistance to this compound could involve:

  • Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the ERK signaling pathway downstream of SHP2, bypassing the inhibitory effect of this compound.[5][6][7]

  • Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of the MAPK pathway by this compound.[3][4][8][9]

  • Genetic Alterations in the SHP2 Binding Site: While not yet widely reported for this compound, mutations in the allosteric binding site of SHP2 could potentially reduce the binding affinity of the inhibitor.

Q3: What are the most promising combination strategies to overcome this compound resistance?

Preclinical and clinical studies have demonstrated that combining this compound with other targeted agents can enhance its efficacy and overcome resistance. Some effective combinations include:

  • KRAS G12C Inhibitors (e.g., JDQ433, Sotorasib): this compound can block the feedback activation of wild-type RAS isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained inhibition of the MAPK pathway.[5][6][7][10][11]

  • EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), combining this compound with an EGFR inhibitor can lead to sustained ERK inhibition and overcome acquired resistance to EGFR inhibitors.[5][6][7][12]

  • BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal cancer, this compound can prevent the feedback reactivation of the MAPK pathway mediated by receptor tyrosine kinases (RTKs), thereby sensitizing cells to BRAF and MEK inhibitors.[5][6][7]

  • CDK4/6 Inhibitors (e.g., Ribociclib): The combination of this compound and a CDK4/6 inhibitor has shown benefits in a broad range of cancer models, including those with KRAS mutations.[5][6][7][13][14]

  • Anti-PD-1/PD-L1 Immunotherapy (e.g., Spartalizumab): SHP2 is involved in modulating immune checkpoints.[2] Combining this compound with immunotherapy can enhance the anti-tumor immune response.[5][6][7][8][13]

  • mTOR Inhibitors (e.g., Everolimus): In oral squamous cell carcinoma (OSCC) cell lines resistant to this compound, the combination with an mTOR inhibitor has shown synergistic effects.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High IC50 value for this compound in a cell line expected to be sensitive. Cell line authentication issue.Verify the identity of your cell line using short tandem repeat (STR) profiling.
Suboptimal assay conditions.Optimize cell seeding density, drug treatment duration, and the viability assay protocol.
Intrinsic resistance mechanisms.Characterize the baseline signaling pathway activity in your cell line (e.g., MAPK and PI3K-AKT pathways) using western blotting.
Loss of this compound efficacy over time in a previously sensitive cell line. Development of acquired resistance.Analyze resistant clones for reactivation of the MAPK pathway or upregulation of parallel survival pathways (e.g., PI3K-AKT).
Consider combination therapy with an inhibitor targeting the identified resistance mechanism.
Inconsistent results in cell viability assays. Variability in cell seeding.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Drug degradation.Prepare fresh drug dilutions for each experiment and store stock solutions appropriately.
Difficulty in detecting changes in protein phosphorylation by western blot. Suboptimal antibody.Validate your primary antibodies for specificity and optimal dilution.
Insufficient drug treatment time.Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in phosphorylation.
Protein degradation.Use phosphatase and protease inhibitors in your lysis buffer.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Combination Therapies in Cancer Cell Lines

Cell LineCancer TypeGenotypeTreatmentIC50 (µM)Synergy ScoreReference
NCI-H3255NSCLCEGFR L858RNazartinib0.01-[15]
This compound0.12-[15]
Nazartinib + this compound-18.3[15]
PC-9NSCLCEGFR ex19delErlotinib~0.01-[5][7][12]
Nazartinib~0.01-[5][7][12]
This compound>10-[5][7][12]
PC-9 (EGFR T790M/C797S)NSCLCEGFR ex19del, T790M, C797SErlotinib>10-[5][7][12]
Nazartinib>10-[5][7][12]
This compound~3-[5][7][12]
HCC827NSCLCEGFR ex19delNazartinib~0.01-[5][7][12]
This compound~1-[5][7][12]
HCC827-GR (Gefitinib Resistant)NSCLCEGFR ex19del, MET ampNazartinib~1-[5][7][12]
This compound~1-[5][7][12]
NCI-H2122NSCLCKRAS G12CThis compound + Cpd 12a-21.6[7][11]
NCI-H1373NSCLCKRAS G12CThis compound + Cpd 12a-27.2[7][11]
LIM2099Colorectal CancerKRAS G12CThis compound + Cpd 12a-20.3[7][11]
ORL-195OSCC-This compound<1-[9]
SCC-9OSCC-This compound<1-[9]
BICR10OSCC-This compound>10-[9]
PE/CA-PJ15OSCC-This compound>10-[9]

Table 2: In Vivo Efficacy of this compound Combination Therapies

Cancer ModelTreatmentTumor Growth Inhibition (%)Reference
EGFR-mutant NSCLC PDXOsimertinib + this compoundGreater than either single agent[7]
BRAF V600E Colorectal Cancer Xenograft (HT-29)Dabrafenib + Trametinib + this compoundGreater than Dabrafenib + Trametinib alone[5]
KRAS G12C NSCLC Xenograft (Lu-99)This compound + RibociclibComparable to this compound + Trametinib[5]
Malignant Peripheral Nerve Sheath Tumor PDXThis compound + RibociclibEnhanced and more durable response compared to this compound alone[14]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone or in combination with another inhibitor.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a 2x serial dilution of this compound and/or the combination drug in complete growth medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 to 144 hours.[5][7][12][16]

  • Viability Assessment: Add 10 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism. For combination studies, synergy scores can be calculated using the Loewe additivity model.[5]

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and other signaling pathways (e.g., p-ERK, p-MEK, p-AKT).

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound and/or combination drugs for a specified period (e.g., 2, 4, or 24 hours).[5][7]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling Pathways and Experimental Workflows

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P RAS_GDP RAS-GDP (inactive) RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SOS1 SOS1 GRB2->SOS1 SOS1->RAS_GDP GTP exchange SHP2->RAS_GTP Dephosphorylates inhibitory sites MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking RAS-MAPK signaling.

Combination_Therapy_Logic cluster_resistance Resistance to Targeted Therapy (e.g., KRASi) cluster_overcoming_resistance Overcoming Resistance with this compound Targeted_Therapy KRAS G12C Inhibitor Feedback_Activation Feedback Reactivation of WT RAS Targeted_Therapy->Feedback_Activation Sustained_Inhibition Sustained MAPK Pathway Inhibition Targeted_Therapy->Sustained_Inhibition Tumor_Growth Tumor Growth Feedback_Activation->Tumor_Growth This compound This compound This compound->Feedback_Activation This compound->Sustained_Inhibition Tumor_Regression Tumor Regression Sustained_Inhibition->Tumor_Regression

Caption: this compound overcomes resistance by blocking feedback loops.

Experimental_Workflow start Hypothesis: Cell line is resistant to this compound cell_culture Culture this compound-resistant and sensitive cell lines start->cell_culture treatment Treat with this compound, combination agent, or both cell_culture->treatment viability_assay Cell Viability Assay (IC50 determination) treatment->viability_assay western_blot Western Blot (Pathway analysis) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Combination therapy overcomes resistance data_analysis->conclusion

Caption: Workflow for testing combination therapies.

References

TNO155 Off-Target Effects Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with TNO155. This center provides essential information, troubleshooting guidance, and standardized protocols related to the off-target effects of this compound observed in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, selective, and orally administered allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] By binding to an allosteric site, this compound locks the SHP2 protein in an inactive conformation.[3] This action prevents SHP2-mediated signaling, primarily inhibiting the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[2] SHP2 is considered an oncoprotein and is also involved in immune checkpoint modulation, making it a key therapeutic target in oncology.[4]

Q2: Are there known off-target effects for this compound or SHP2 inhibitors as a class? A2: Yes. While this compound is designed to be highly selective for SHP2, off-target effects have been identified for the broader class of SHP2 allosteric inhibitors.[1][3] A significant off-target effect recently discovered is the inhibition of autophagy.[5][6] Studies have shown that some SHP2 allosteric inhibitors accumulate in the lysosome and block autophagic flux in a manner that is independent of SHP2 itself.[5][6] This off-target activity can contribute to the overall antitumor effect of the compounds.[5][6] Some earlier, active-site-targeting SHP2 inhibitors have also shown off-target effects on receptor tyrosine kinases like PDGFRβ.[7]

Q3: How can I distinguish between on-target and off-target effects in my cellular assays? A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental results.[8] A multi-faceted approach is recommended:

  • Use Orthogonal Controls: Employ a structurally different SHP2 inhibitor. If the observed phenotype persists with this compound but not the other inhibitor, it may be an off-target effect.[9]

  • Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate SHP2 (PTPN11) expression. If this compound still produces the effect in SHP2-knockout cells, the effect is unequivocally off-target.[8]

  • Dose-Response Correlation: Compare the dose-response curve for the phenotype with the dose-response for a known on-target biomarker, such as p-ERK inhibition. A significant divergence in IC50 values suggests a potential off-target mechanism.[3]

  • Rescue Experiments: In a target knockout/knockdown cell line, re-expressing the target protein should rescue the on-target effect of the compound.[10]

Troubleshooting Guides

Issue 1: I'm observing unexpected cytotoxicity at concentrations below the IC50 for MAPK pathway inhibition.

  • Potential Cause: The observed toxicity could be due to an off-target effect, such as the recently identified inhibition of autophagy by SHP2 allosteric inhibitors.[5][6] Blocking autophagy can induce cell death, and this effect may occur at different concentrations than those required for complete MAPK pathway suppression.[6]

  • Troubleshooting Steps:

    • Assess Autophagy Markers: Perform a western blot for autophagy markers like LC3-II and p62. An accumulation of LC3-II and p62 in this compound-treated cells would indicate a blockage of autophagic flux.

    • Confirm SHP2 Independence: Repeat the cytotoxicity assay in PTPN11 (SHP2) knockout cells. If the toxicity persists, it confirms an off-target mechanism.

    • Broad Panel Screening: If available, screen this compound against a broad panel of kinases and phosphatases to identify other potential unintended targets.[10]

Issue 2: My results show this compound is affecting the JAK/STAT pathway. Is this an off-target effect?

  • Potential Cause: This may not be a direct off-target effect but rather a downstream consequence of on-target SHP2 inhibition. SHP2 is a critical signaling node that can influence multiple pathways.

  • Explanation & Troubleshooting:

    • On-Target Crosstalk: Research indicates that this compound can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3, particularly in sensitive cell lines.[3][11] This appears to be linked to the on-target inhibition of SHP2, which disrupts the broader signaling network.

    • Confirm with Controls: Use the same controls as for Issue 1 (genetic knockout of SHP2, orthogonal inhibitors) to verify if the JAK/STAT modulation is dependent on SHP2. If the effect disappears in SHP2-knockout cells, it is an on-target effect or a direct downstream consequence, not a separate off-target binding event.

Quantitative Data Summary

Publicly available, detailed selectivity panel data for this compound is limited. However, the table below presents an illustrative example of how such data would be structured, comparing the potency against the intended target (SHP2) with known off-targets.

Target NameTarget TypeThis compound IC50 (µM)Comments
SHP2 (PTPN11) On-Target ~0.011 [12]High potency against the intended target.
Autophagic FluxOff-Target ProcessVariableSHP2-independent blockage observed with the inhibitor class.[5][6]
Cav1.2Off-Target18[12]Significantly lower potency compared to on-target.
VMATOff-Target6.9[12]Significantly lower potency compared to on-target.
SST3Off-Target11[12]Significantly lower potency compared to on-target.

Experimental Protocols & Visualizations

Protocol 1: Cellular Assay to Validate an Off-Target Effect

This protocol outlines a workflow to determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound.

Objective: To distinguish between SHP2-dependent and SHP2-independent effects of this compound.

Materials:

  • Wild-type (WT) and PTPN11 (SHP2) knockout cell lines.

  • This compound and a structurally unrelated SHP2 inhibitor (e.g., RMC-4550).

  • Reagents for the specific cellular assay (e.g., viability assay, western blot antibodies).

Methodology:

  • Cell Seeding: Plate both WT and SHP2-knockout cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a dose-response curve for both this compound and the control SHP2 inhibitor. Treat both cell lines for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Execution: Perform the cellular assay to measure the phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression).

  • Data Analysis:

    • On-Target Effect: The phenotype will be observed in WT cells but will be significantly diminished or absent in SHP2-knockout cells. Both this compound and the control inhibitor should produce the same effect in WT cells.

    • Off-Target Effect: The phenotype will be observed in both WT and SHP2-knockout cells. The control inhibitor may or may not produce the same effect, depending on its own off-target profile.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes TNO155_on This compound (On-Target) TNO155_on->SHP2 Inhibits Autophagy Autophagy Process TNO155_off This compound (Off-Target) Lysosome Lysosome TNO155_off->Lysosome Accumulates in & Inhibits Autophagic Flux Lysosome->Autophagy

Caption: this compound on-target vs. potential off-target pathways.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response. Does it correlate with p-ERK inhibition IC50? Start->DoseResponse GeneticKO Test in SHP2 (PTPN11) Knockout Cell Line DoseResponse->GeneticKO No ConclusionOn Conclusion: Likely On-Target or Downstream Effect DoseResponse->ConclusionOn Yes PhenotypePersists Does the phenotype persist? GeneticKO->PhenotypePersists Orthogonal Test with Structurally Unrelated SHP2 Inhibitor PhenotypePersists->Orthogonal Yes PhenotypePersists->ConclusionOn No PhenotypeUnique Is the phenotype unique to this compound? Orthogonal->PhenotypeUnique ConclusionOff Conclusion: High Confidence Off-Target Effect PhenotypeUnique->ConclusionOff Yes PhenotypeUnique->ConclusionOn No Troubleshooting_Logic Start Observation: Unexpected Cytotoxicity CheckSHP2 Is cytotoxicity observed in SHP2 KO cells? Start->CheckSHP2 CheckAutophagy Assess Autophagy Markers (e.g., LC3-II, p62) CheckSHP2->CheckAutophagy Yes SuspectOnTarget Root Cause: Likely On-Target Effect or Other Off-Target CheckSHP2->SuspectOnTarget No MarkersAccumulate Do autophagy markers accumulate? CheckAutophagy->MarkersAccumulate SuspectOffTarget Root Cause: Likely Off-Target Autophagy Inhibition MarkersAccumulate->SuspectOffTarget Yes MarkersAccumulate->SuspectOnTarget No

References

Optimizing TNO155 Dosage for Synergistic Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of TNO155 for synergistic effects in combination therapies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

This compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers.[1][2] However, targeted therapies that inhibit specific nodes in this pathway, such as EGFR or BRAF inhibitors, often lead to feedback reactivation of the pathway, limiting their efficacy.[2] this compound can block this feedback activation, thereby creating a synergistic anti-tumor effect when combined with other targeted agents.[2][3]

Q2: What are the most promising synergistic combinations with this compound?

Preclinical and clinical studies have identified several promising combination strategies for this compound:

  • EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), this compound can overcome resistance to EGFR inhibitors by preventing feedback reactivation of the MAPK pathway.[2][3]

  • BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal cancer, this compound synergizes with BRAF and MEK inhibitors by blocking EGFR-mediated feedback activation of the MAPK pathway.[2][3]

  • KRAS G12C Inhibitors (e.g., Adagrasib, JDQ443): this compound enhances the efficacy of KRAS G12C inhibitors by suppressing the feedback activation of wild-type RAS isoforms.[2][3][4]

  • CDK4/6 Inhibitors (e.g., Ribociclib): The combination of this compound and a CDK4/6 inhibitor has shown benefit in various cancer models, including those with KRAS mutations, by concurrently targeting cell cycle progression and MAPK signaling.[2][3][5]

  • Anti-PD-1 Antibodies: this compound can modulate the tumor microenvironment by inhibiting the maturation of immunosuppressive tumor-associated macrophages (TAMs), thereby enhancing the anti-tumor immune response in combination with PD-1 blockade.[2][3]

Q3: What are typical starting concentrations for in vitro synergy studies with this compound?

Based on preclinical data, in vitro studies often utilize this compound in the nanomolar to low micromolar range. For example, in cell proliferation assays, concentrations ranging from 0.3 µM to 3 µM have been used.[6] It is crucial to first determine the IC50 of this compound as a single agent in your specific cell line to inform the concentration range for combination studies.

Q4: What are recommended in vivo dosages for this compound in mouse models?

In xenograft mouse models, a common single-agent dosing regimen for this compound is 20 mg/kg, administered orally twice daily.[2] For combination studies, a dose of 10 mg/kg twice daily is often used to improve tolerability.[2] However, the optimal dose can vary depending on the combination partner and the tumor model, with some studies using up to 20 mg/kg twice daily in combination.[2]

Data Presentation: Preclinical Dosage and Synergy

The following tables summarize quantitative data from preclinical studies to guide experimental design.

Table 1: In Vitro this compound Combination Dosages and Synergy

Combination PartnerCancer ModelThis compound ConcentrationPartner ConcentrationSynergy MetricReference
Nazartinib (EGFRi)EGFR-mutant NSCLC cells0.1 - 3 µM0.01 - 1 µMEnhanced growth inhibition[2]
Dabrafenib + Trametinib (BRAFi + MEKi)BRAF V600E CRC cells1 µMDab: 10 nM, Tram: 1 nMStrong synergy (Synergy score > 2)[2][6]
Cpd 12a (KRAS G12Ci)KRAS G12C cancer cells0.3 µM0.1, 0.5 µMEnhanced efficacy[6]
Ribociclib (CDK4/6i)EGFR-mutant NSCLC cells3 µM1 µMGreater efficacy in colony formation[2]

Table 2: In Vivo this compound Combination Dosages in Xenograft Models

Combination PartnerCancer ModelThis compound DosagePartner DosageOutcomeReference
Osimertinib (EGFRi)EGFR-mutant NSCLC PDX10 mg/kg, twice daily10 mg/kg, dailyEnhanced tumor regression[2]
Dabrafenib + Trametinib (BRAFi + MEKi)HT-29 CRC xenografts20 mg/kg, twice dailyDab: 30 mg/kg, daily; Tram: 0.3 mg/kg, dailyModerate tumor growth inhibition[2]
Ribociclib (CDK4/6i)LU-99 NSCLC xenografts20 mg/kg, twice daily75 mg/kg, dailyComparable efficacy to this compound + Trametinib[2]
Anti-PD-1 antibodyMC38 syngeneic model20 mg/kg, twice daily10 mg/kg, weeklyCombination activity[2]

Experimental Protocols

1. In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines a standard checkerboard assay to determine the synergistic effects of this compound and a combination partner on cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound and combination partner drug stocks

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Plate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Dilution: Prepare serial dilutions of this compound and the combination partner. A common approach is to prepare 2x the final concentration.

    • Treatment: Add the drug dilutions to the plate in a checkerboard format. This involves adding this compound dilutions along the rows and the partner drug dilutions along the columns. Include wells for single-agent controls and vehicle controls.

    • Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

    • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. In Vivo Efficacy Study: Xenograft Model

This protocol describes a typical in vivo study to evaluate the synergistic anti-tumor activity of this compound in combination with another agent.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice)

    • Cancer cell line or patient-derived xenograft (PDX) model

    • This compound and combination partner drug formulations

    • Calipers for tumor measurement

    • Animal balance

  • Methodology:

    • Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flank of the mice.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, partner drug alone, combination).

    • Treatment Administration: Administer the drugs according to the predetermined dosage and schedule. For example, this compound is typically given orally twice daily.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume or signs of toxicity.

    • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy of the combination treatment to the single-agent and vehicle control groups.

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assays.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension frequently during plating.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Drug precipitation at high concentrations.

    • Solution: Visually inspect the drug solutions and the wells after treatment. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).

Issue 2: Unexpected toxicity in in vivo combination studies.

  • Possible Cause: Overlapping toxicities of the combined agents.

    • Solution: Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents in the combination arm.[2]

  • Possible Cause: Formulation issues leading to altered pharmacokinetics.

    • Solution: Ensure the formulation for each drug is appropriate for the route of administration and that the drugs are stable in the vehicle.

Issue 3: Lack of synergy observed in experiments.

  • Possible Cause: The chosen cell line or tumor model is not dependent on the signaling pathway targeted by the combination.

    • Solution: Confirm the genetic background and signaling pathway activity of your model system (e.g., through western blotting for key pathway components).

  • Possible Cause: Suboptimal dosing or scheduling of the drugs.

    • Solution: Perform dose-response experiments for each single agent to inform the concentration range for the combination study. Experiment with different administration schedules (e.g., concurrent vs. sequential).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study cell_seeding Cell Seeding in 96-well Plates drug_prep Prepare Serial Dilutions of this compound & Partner Drug cell_seeding->drug_prep treatment Checkerboard Treatment drug_prep->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis_invitro Data Analysis (Combination Index) viability_assay->data_analysis_invitro implantation Tumor Implantation (Cells or PDX) randomization Tumor Growth & Randomization implantation->randomization treatment_invivo Drug Administration (Single agents & Combination) randomization->treatment_invivo monitoring Monitor Tumor Volume & Body Weight treatment_invivo->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis_invivo Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis_invivo

Caption: A generalized workflow for assessing this compound synergy in vitro and in vivo.

TNO155_EGFRi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS SHP2 SHP2 RAS RAS SHP2->RAS Grb2_SOS->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EGFR Feedback Activation Proliferation Cell Proliferation & Survival ERK->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR This compound This compound This compound->SHP2

Caption: this compound and EGFRi synergistically inhibit the MAPK pathway.

TNO155_KRASi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 WT_RAS Wild-type RAS SHP2->WT_RAS Grb2_SOS->SHP2 KRAS_G12C KRAS G12C KRAS_G12C->RTK Feedback Activation RAF RAF KRAS_G12C->RAF WT_RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KRASi KRAS G12C Inhibitor KRASi->KRAS_G12C This compound This compound This compound->SHP2

Caption: this compound blocks feedback activation induced by KRAS G12C inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor TNO155 in animal models. The information is designed to help anticipate, monitor, and manage potential toxicities that may be encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] SHP2 is a key signaling protein that plays a crucial role in the RAS-MAPK pathway, which is involved in cell growth, proliferation, and survival.[4][5] In many cancers, this pathway is hyperactivated. This compound binds to a specific pocket on the SHP2 protein, locking it in an inactive state.[1] This prevents it from activating downstream signaling, thereby inhibiting the growth of cancer cells. SHP2 is also involved in immune cell signaling, and its inhibition may help to modulate immune responses.[5]

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse events associated with this compound include peripheral edema, diarrhea, increased blood creatine (B1669601) phosphokinase, acneiform dermatitis, thrombocytopenia (decreased platelets), and neutropenia (decreased neutrophils). Reversible decreases in left ventricular ejection fraction (LVEF) have also been observed, indicating a potential for cardiac toxicity. It is important to note that most of these events were reported as grade 1 or 2 in severity.

Q3: Are there established maximum tolerated doses (MTDs) for this compound in common animal models?

A3: Specific MTDs can vary depending on the animal strain, dosing schedule, and vehicle used. It is crucial to perform a dose-range finding study for your specific experimental conditions. However, published preclinical data can provide a starting point. For example, one study in murine neuroblastoma xenografts reported no drug-related toxicities at a dose of 20 mg/kg of this compound administered twice daily. Preclinical pharmacokinetic data is available for mouse, rat, dog, and monkey models, which can aid in dose selection.[2]

Troubleshooting Guides

Issue 1: Animal exhibiting signs of peripheral edema.
  • Question: What are the signs of peripheral edema in rodents and how can it be managed?

  • Answer:

    • Signs and Monitoring: Peripheral edema in rodents can manifest as swelling of the paws, limbs, or subcutaneous tissues. This can be assessed by visual inspection and palpation. A more quantitative method involves using calipers to measure paw thickness or limb diameter at consistent anatomical locations over time. Body weight should also be monitored closely, as a sudden increase can indicate fluid retention.

    • Management Strategies:

      • Supportive Care: Ensure animals have easy access to food and water. If edema is severe and restricts movement, provide soft bedding and easily accessible food and water sources.

      • Dose Modification: If edema is moderate to severe, consider a dose reduction or a temporary interruption of this compound administration ("drug holiday") until the swelling subsides, in accordance with your IACUC-approved protocol. Some SHP2 inhibitors have been shown to be better tolerated with intermittent dosing schedules.

      • Diuretics: In consultation with a veterinarian, the use of diuretics can be considered to manage fluid retention. However, this can complicate the study and should be used with caution, with careful monitoring of hydration and electrolyte balance.

Issue 2: Animal experiencing diarrhea and weight loss.
  • Question: How should I manage gastrointestinal toxicity, such as diarrhea and weight loss, in my animal models?

  • Answer:

    • Monitoring: Daily monitoring of body weight and stool consistency is critical. A weight loss of more than 15-20% from baseline is a common endpoint and requires intervention. Stool can be scored based on its consistency (e.g., well-formed, soft, liquid).

    • Management Strategies:

      • Supportive Care: Provide supportive care to prevent dehydration by ensuring ad libitum access to drinking water. Consider supplementing with hydrogel packs or electrolyte-supplemented water.

      • Dietary Modification: A more palatable and easily digestible diet, such as a wet mash, can help with both nutritional intake and hydration.

      • Anti-diarrheal Agents: For mild to moderate diarrhea, the administration of a kaolin-pectin-based anti-diarrheal formulation can be considered. Loperamide, a µ-opioid receptor agonist, has also been used prophylactically in preclinical models of TKI-induced diarrhea.

      • Dose Modification: If diarrhea is severe or persistent, a dose reduction or temporary interruption of this compound administration should be implemented as per the approved animal protocol.

Issue 3: Abnormal hematological findings.
  • Question: What hematological toxicities are associated with this compound and how should they be monitored?

  • Answer:

    • Potential Toxicities: Thrombocytopenia (low platelets) and neutropenia (low neutrophils) have been reported with this compound.

    • Monitoring Protocol:

      • Blood Collection: Perform periodic blood collection for a complete blood count (CBC). The frequency of collection will depend on the study duration and dosing schedule but is recommended at baseline and at regular intervals during treatment.

      • Intervention Thresholds: Establish clear intervention thresholds in your protocol. For example, a significant drop in platelet or neutrophil counts may trigger a dose modification or treatment interruption.

      • Supportive Care: While there are no specific supportive care measures for mild to moderate hematological changes in a research setting, close monitoring is essential to prevent complications. In cases of severe neutropenia, the risk of infection increases, and appropriate animal husbandry practices to maintain a clean environment are crucial.

Issue 4: Suspected cardiac toxicity.
  • Question: How can I monitor for potential cardiotoxicity in my animal studies?

  • Answer:

    • Monitoring: The most common method for assessing cardiac function in rodents is transthoracic echocardiography. This non-invasive technique can measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.

    • Experimental Protocol:

      • Baseline Measurement: Obtain baseline echocardiograms before initiating this compound treatment.

      • Follow-up Imaging: Perform follow-up echocardiograms at predetermined time points during the study to detect any changes in cardiac function.

      • Histopathology: At the end of the study, collect heart tissue for histopathological analysis to assess for any signs of myocardial injury.

    • Management: If a significant decrease in LVEF or other signs of cardiac dysfunction are observed, this would be a critical finding. Depending on the severity, this could lead to the termination of the animal from the study and would be an important dose-limiting toxicity to report.

Issue 5: Animal developing skin lesions.
  • Question: What should I do if animals on this compound develop skin abnormalities?

  • Answer:

    • Monitoring: Conduct daily visual inspection of the skin and coat. Look for signs of acneiform dermatitis, which can present as rashes, pustules, or inflammation.

    • Management Strategies:

      • Documentation: Document the location, size, and severity of any skin lesions. Photographic documentation can be useful.

      • Supportive Care: Keep the affected areas clean to prevent secondary infections. Consult with veterinary staff for appropriate topical treatments if necessary, ensuring they do not interfere with the study's objectives.

      • Histopathology: At necropsy, collect skin samples from affected and unaffected areas for histopathological examination to characterize the nature of the skin reaction.

Quantitative Data Summary

The following tables summarize common treatment-related adverse events observed in clinical trials of this compound. This data can help researchers anticipate potential toxicities in their animal models.

Table 1: Common Treatment-Related Adverse Events with this compound Monotherapy

Adverse EventAll Grades (%)Grade ≥3 (%)
Increased blood creatine phosphokinase28Data not specified
Peripheral edema26Data not specified
Diarrhea263
Acneiform dermatitis23Data not specified
Decreased plateletsData not specified4
Decreased neutrophilsData not specified3
Increased aspartate aminotransferaseData not specified3

Data is synthesized from published clinical trial results. Percentages represent the proportion of patients experiencing the adverse event.

Table 2: Common Any-Grade Adverse Events with this compound in Combination Therapies

CombinationCommon Adverse Events
This compound + SpartalizumabIncreased AST, increased ALT, increased CPK, anemia, thrombocytopenia, peripheral edema, diarrhea
This compound + RibociclibThrombocytopenia, increased AST, increased CPK, anemia, increased ALT, diarrhea, neutropenia, pyrexia, peripheral edema
This compound + JDQ443Increased AST, increased ALT

AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, CPK: Creatine Phosphokinase.

Detailed Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity
  • Blood Collection (Mouse):

    • Collect 50-100 µL of blood via the submandibular or saphenous vein for interim analyses. For terminal collection, cardiac puncture can be performed under deep anesthesia.

    • Use tubes coated with an appropriate anticoagulant (e.g., EDTA) for CBC analysis.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.

  • Frequency:

    • Collect blood at baseline (before the first dose), weekly for the first 4 weeks, and then bi-weekly for the remainder of the study, or as the experimental design dictates.

Protocol 2: Assessment of Cardiac Function using Echocardiography (Mouse)
  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% for maintenance).

    • Remove chest hair using a depilatory cream to ensure good probe contact.

    • Place the mouse in a supine position on a heated platform to maintain body temperature.

  • Image Acquisition:

    • Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).

    • Acquire two-dimensional (B-mode) and M-mode images from the parasternal long-axis and short-axis views.

  • Measurements:

    • From the M-mode images of the short-axis view at the level of the papillary muscles, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.

  • Frequency:

    • Perform echocardiography at baseline and at the end of the study. For longer-term studies, intermediate assessments (e.g., monthly) are recommended.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Recruitment to RTK SHP2_active->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2_active Inhibition

Caption: this compound inhibits the SHP2 signaling pathway.

Experimental_Workflow_Toxicity_Monitoring cluster_study_initiation Study Initiation cluster_treatment_phase Treatment Phase cluster_toxicity_assessment Toxicity Assessment cluster_endpoint Study Endpoint Baseline Baseline Assessment: - Body Weight - Clinical Observations - Blood Collection (CBC) - Echocardiography Dosing This compound Administration Baseline->Dosing Monitoring Ongoing Monitoring: - Daily Clinical Observations - Bi-weekly Body Weight - Stool Consistency Dosing->Monitoring Toxicity_Observed Toxicity Observed? Monitoring->Toxicity_Observed Endpoint_Analysis Endpoint Analysis: - Terminal Blood Collection - Echocardiography - Histopathology Monitoring->Endpoint_Analysis Intervention Intervention: - Supportive Care - Dose Modification - Treatment Interruption Toxicity_Observed->Intervention Yes No_Toxicity Continue Monitoring Toxicity_Observed->No_Toxicity No Intervention->Monitoring No_Toxicity->Dosing

Caption: Workflow for monitoring this compound toxicities.

References

Improving the solubility and stability of TNO155 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of TNO155 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and stability of this selective SHP2 inhibitor.

Troubleshooting Guide

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds like this compound. Here are several steps to troubleshoot this problem:

  • Optimize Final DMSO Concentration: While it's crucial to minimize dimethyl sulfoxide (B87167) (DMSO) in your final assay to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain this compound's solubility.

  • Lower the Final this compound Concentration: The precipitation may be due to exceeding the solubility limit of this compound in the final assay buffer. Try testing a lower final concentration of the compound in your experiment.

  • Use a Co-solvent System: The addition of a water-miscible organic co-solvent can significantly improve solubility.[1] For in vivo studies, a vehicle containing PEG300 and Tween-80 has been used and could be adapted for in vitro work, keeping in mind the tolerance of your specific cell line to these reagents.[1]

  • Sonication: After diluting the DMSO stock, briefly sonicate the solution to help dissolve any microscopic precipitates.

  • Prepare Fresh Dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods. Prepare them fresh for each experiment.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?

A2: Yes, inconsistent results can be a sign of compound instability in the assay medium. Here's how to address this:

  • Minimize Exposure to Light and Temperature Fluctuations: Store the this compound stock solution and aliquots protected from light at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles by making single-use aliquots.[2]

  • Assess Stability in Your Assay Medium: The stability of this compound can be pH-dependent. If your cell culture medium has a pH that affects this compound's stability, you may observe a decrease in activity over the course of your experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific medium.

  • Hygroscopic Nature of this compound: this compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy.[] Store the solid compound in a desiccator and use freshly opened DMSO for preparing stock solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations as high as 84 mg/mL (199.07 mM).[1]

Q2: What is the known solubility of this compound in different solvents?

A2: The following table summarizes the available solubility data for this compound.

Solvent/SystemSolubilitySource
DMSO84 mg/mL (199.07 mM)[1]
Ethanol5 mg/mL[1]
WaterInsoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year.[2] The solid form of this compound is hygroscopic and should be stored under an inert atmosphere, protected from moisture, at 4°C.[]

Q4: What signaling pathways are affected by this compound?

A4: this compound is a selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways.[5][6] By inhibiting SHP2, this compound primarily affects the RAS-MAPK pathway, which is involved in cell growth and proliferation.[5][7] SHP2 also modulates the JAK-STAT and PI3K-AKT pathways.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro use.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 421.9 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.219 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the solution for 10-15 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

This protocol provides a general method for diluting the this compound DMSO stock solution into cell culture medium for experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Serial Dilution (if necessary): If preparing a range of concentrations, perform serial dilutions of the 10 mM DMSO stock solution in DMSO first to create intermediate stocks.

  • Final Dilution: Add a small volume of the this compound DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the this compound stock, vortex the solution gently to ensure it is well mixed.

  • Application to Cells: Use the freshly prepared working solution to treat your cells as per your experimental design.

Signaling Pathways and Experimental Workflow Diagrams

SHP2_Signaling_Pathway cluster_mapk RAS-MAPK Pathway cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-AKT Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS JAK JAK SHP2->JAK SHP2->PI3K This compound This compound This compound->SHP2 STAT STAT JAK->STAT GeneTranscription Gene Transcription STAT->GeneTranscription AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival CytokineReceptor Cytokine Receptor CytokineReceptor->JAK

Caption: this compound inhibits SHP2, primarily blocking the RAS-MAPK signaling pathway.

TNO155_Experimental_Workflow Start Start PrepStock Prepare 10 mM This compound Stock in DMSO Start->PrepStock StoreStock Aliquot & Store Stock at -80°C PrepStock->StoreStock PrepWorking Prepare Fresh Working Solution in Cell Culture Medium StoreStock->PrepWorking TreatCells Treat Cells with This compound PrepWorking->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Assay Perform Downstream Assay (e.g., Western Blot, Cell Viability) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: A typical experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic Problem Problem: This compound Precipitation or Inconsistent Results CheckSolubility Is the final concentration too high? Problem->CheckSolubility CheckDMSO Is the final DMSO concentration too low? Problem->CheckDMSO CheckStability Are you using fresh dilutions and proper storage? Problem->CheckStability CheckSolubility->CheckDMSO No Solution1 Lower final this compound concentration. CheckSolubility->Solution1 Yes CheckDMSO->CheckStability No Solution2 Increase final DMSO concentration (e.g., to 0.5%). CheckDMSO->Solution2 Yes Solution3 Prepare fresh dilutions for each experiment. CheckStability->Solution3 No Solution4 Consider using a co-solvent system. CheckStability->Solution4 Consider

Caption: A logical diagram for troubleshooting common issues with this compound in vitro.

References

Navigating TNO155 Experiments: A Guide to Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the SHP2 inhibitor, TNO155. Inconsistent results in preclinical studies can hinder progress; this guide offers solutions to common challenges in a clear question-and-answer format, alongside detailed experimental protocols and pathway diagrams to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to variability in this compound experiments.

Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors:

  • Compound-Related Issues:

    • Solubility: this compound may precipitate out of solution, especially at higher concentrations or after freeze-thaw cycles. Visually inspect your stock and working solutions for any precipitates before each experiment. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.

    • Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation.

  • Cell-Based Issues:

    • Cell Passage Number: Use cells within a consistent and low-passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[1]

    • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the final readout of viability assays. Use a cell counter for accuracy and ensure even cell distribution when plating.[1]

  • Assay-Related Issues:

    • Incubation Time: The inhibitory effect of this compound can be time-dependent. Standardize the incubation time across all experiments to ensure comparability.[1]

Q2: Why do we see a strong inhibition of p-ERK at early time points, but the effect diminishes or even rebounds at later time points (e.g., 24 hours)?

A2: This phenomenon is likely due to feedback reactivation of the MAPK pathway.[2][3]

  • Feedback Mechanisms: In some cancer cell lines, the initial inhibition of SHP2 and subsequent suppression of ERK signaling can trigger compensatory feedback loops.[2][3] These loops can reactivate upstream signaling through receptor tyrosine kinases (RTKs), leading to a rebound in p-ERK levels over time.[2][3]

  • Troubleshooting: To address this, it is crucial to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal and sustained p-ERK inhibition in your specific cell model.[2]

Q3: this compound shows potent activity in our in-vitro assays, but the in-vivo efficacy in our xenograft model is less pronounced. What could be the reason for this discrepancy?

A3: A disconnect between in-vitro and in-vivo results is a common challenge in drug development and can be attributed to several factors:

  • Pharmacokinetics (PK): The compound may have suboptimal PK properties in the animal model, such as poor oral bioavailability, rapid clearance, or insufficient tumor penetration, leading to inadequate target engagement.[2]

  • Tumor Microenvironment (TME): Standard 2D cell culture models do not replicate the complexity of the TME.[2] SHP2 is known to play a role in immune cells, and the in-vivo efficacy of this compound can be influenced by its effects on the immune response within the tumor, an aspect not captured in vitro.[2]

  • Dosing and Schedule: The dosing regimen used in the in-vivo study may not be optimal. Clinical trials with this compound have explored various dosing schedules (e.g., daily, twice daily, intermittent).[4][5] It may be necessary to optimize the dose and schedule in your animal model.

Q4: How can we confirm that the observed cellular effects are due to on-target inhibition of SHP2 and not off-target activities?

A4: Confirming on-target activity is critical for validating your results. Here are several approaches:

  • Use a Structurally Different SHP2 Inhibitor: If another SHP2 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Experiments: Transfecting cells with a drug-resistant SHP2 mutant can help confirm on-target activity. If the cells become less sensitive to this compound after expressing the mutant, the effect is likely on-target.[2]

  • Downstream Target Engagement: Measure the phosphorylation status of downstream effectors of the MAPK pathway, such as MEK and ERK.[6] A dose-dependent decrease in p-MEK and p-ERK levels following this compound treatment indicates target engagement.[5][6] Additionally, measuring the expression of DUSP6, a downstream target of the MAPK pathway, can serve as a pharmacodynamic biomarker of SHP2 inhibition.[7][8]

Q5: We are observing variable responses to this compound across different cancer cell lines. What determines the sensitivity of a cell line to this compound?

A5: The sensitivity of cancer cell lines to SHP2 inhibitors like this compound is highly dependent on their genetic background and the specific signaling pathways they rely on for survival and proliferation.

  • Dependence on Upstream RTK Signaling: this compound is most effective in tumors driven by aberrant receptor tyrosine kinase (RTK) signaling.[2]

  • RAS Mutation Status: The specific mutation in RAS genes (HRAS, NRAS, KRAS) can influence sensitivity. For instance, some studies suggest that cell lines with G12 or G13 mutant HRAS are sensitive, while those with Q61 mutations may be resistant.[6] this compound has shown promise in combination with KRAS G12C inhibitors.[3]

  • Downstream Mutations: Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF V600E) may be less sensitive to this compound as a single agent because the pathway is constitutively active irrespective of upstream signals.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Assay TypeReference
PC-9Non-Small Cell Lung Cancer1.56Cell Viability[9]
PC-9 EGFR T790M/C797SNon-Small Cell Lung Cancer1.38Cell Viability[9]
HCC827Non-Small Cell Lung Cancer0.77Cell Viability[9]
HCC827-GRNon-Small Cell Lung Cancer1.38Cell Viability[9]

Table 2: Common Treatment-Related Adverse Events (All Grades) from a Phase I Study of this compound

Adverse EventFrequency (%)
Increased blood creatine (B1669601) phosphokinase28
Peripheral edema26
Diarrhea26
Acneiform dermatitis23

Data from the CTNO155X2101 clinical trial as of October 26, 2020.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to promote consistency and reproducibility.

Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol details the steps for assessing the inhibition of the MAPK pathway by this compound through the measurement of p-ERK levels.

1. Cell Lysis and Protein Quantification:

  • Plate cells and treat with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for at least 1 hour at room temperature. For phospho-specific antibodies, BSA is recommended.[10]

  • Incubate the membrane with the primary antibody against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (MTS-based)

This protocol outlines a common method for determining the effect of this compound on cell proliferation.

1. Cell Plating:

  • Trypsinize and count cells to ensure you have a single-cell suspension.

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTS Assay:

  • Add MTS reagent to each well according to the manufacturer's instructions.[11]

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

4. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

In-Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Preparation and Implantation:

  • Culture the desired cancer cell line to ~80% confluency.

  • Harvest the cells and resuspend them in a mixture of sterile PBS or HBSS and Matrigel (e.g., 50% Matrigel).[3]

  • Subcutaneously inject the cell suspension (e.g., 5 million cells in 200 µL) into the flank of immunocompromised mice (e.g., athymic nude mice).[3]

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for oral administration (e.g., in 0.5% methylcellulose (B11928114) + 0.5% Tween 80).[12]

3. Dosing and Monitoring:

  • Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily, twice daily).

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = (length x width²)/2).[3]

  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint and Analysis:

  • Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).

  • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

SHP2_MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking RTK-mediated activation of the RAS/MAPK pathway.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk or 3% BSA) transfer->blocking primary_ab Primary Antibody (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blotting to analyze protein phosphorylation.

In_Vivo_Xenograft_Workflow cell_prep Cell Preparation & Implantation tumor_growth Tumor Growth Monitoring cell_prep->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Treatment & Monitoring randomization->treatment endpoint Study Endpoint & Tumor Excision treatment->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for in-vivo xenograft studies with this compound.

References

TNO155 rebound effect on p-ERK levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TNO155, a selective, allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments involving this compound, with a focus on its effect on p-ERK levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on p-ERK levels?

A1: this compound is an inhibitor of SHP2, a phosphatase that positively regulates the MAPK signaling pathway.[1][2][3] Therefore, the primary expected effect of this compound is the dose-dependent suppression of downstream signaling, leading to a reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels.[2]

Q2: Is it possible to observe a rebound in p-ERK levels after initial suppression with this compound?

A2: Yes, a rebound effect on p-ERK levels following initial suppression is a documented phenomenon with SHP2 inhibitors, including this compound. Preclinical studies have shown that while this compound can effectively reduce p-ERK levels at earlier time points (e.g., 4 hours), a rebound in p-ERK levels may be observed at later time points (e.g., 24 hours) in some cancer models. This is considered an adaptive resistance mechanism.

Q3: What is the mechanism behind the p-ERK rebound effect?

A3: The rebound of p-ERK signaling is often a result of feedback activation of Receptor Tyrosine Kinase (RTK) signaling.[4] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the upregulation of RTKs, which in turn reactivates the pathway, causing a rebound in p-ERK levels despite the continued presence of the inhibitor.

Q4: How was the pharmacodynamic activity of this compound assessed in clinical trials?

A4: In the first-in-human clinical trial (CTNO155X2101), evidence of SHP2 inhibition was measured by the change in DUSP6 expression in tumor samples.[1][2] DUSP6 is a downstream target of the ERK signaling pathway, and its suppression serves as a surrogate marker for pathway inhibition.[5] The trial demonstrated that this compound doses of ≥20 mg/day resulted in a ≥50% reduction in DUSP6 expression in 60% of patients, confirming target engagement.[1][2]

Troubleshooting Guide

This guide addresses the specific issue of observing a rebound in p-ERK levels after this compound treatment.

Problem: Initial decrease in p-ERK levels is followed by a rebound at later time points.

Potential Cause Troubleshooting Steps
Adaptive Feedback Activation 1. Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of p-ERK inhibition and rebound. Based on preclinical data, consider time points from 1 hour up to 48 hours post-treatment.2. Combination Therapy: The p-ERK rebound is often mediated by feedback activation of RTKs.[4] Consider co-treatment with an appropriate RTK inhibitor (e.g., an EGFR inhibitor in EGFR-mutant models) to achieve sustained ERK inhibition.3. Investigate Upstream Signaling: Analyze the phosphorylation status of various RTKs to identify which receptors are being activated during the rebound phase.
Cell Line Specific Resistance 1. Cell Line Characterization: The rebound effect may be more pronounced in certain cell lines. Ensure the genetic background of your cell model is well-characterized (e.g., KRAS, BRAF, EGFR mutation status).[4]2. Dose-Response Analysis: Perform a dose-response experiment to determine if a higher concentration of this compound can overcome the rebound. However, be mindful of potential off-target effects at very high concentrations.
Experimental Variability 1. Consistent Protocols: Ensure consistent cell culture conditions, treatment times, and lysis procedures across all experiments.2. Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, or β-actin) in your Western blot analysis to ensure equal protein loading.

Data Summary

Table 1: Preclinical Observations of p-ERK Levels with SHP2 Inhibitor Monotherapy

SHP2 Inhibitor Cancer Model Observation Reference
This compoundEGFR-mutant Lung CancerEffective reduction in p-ERK at 4 hours, with a rebound at 24 hours.
SHP099NF1-deficient MPNSTMaximum p-ERK decrease at 2 hours, with rebound starting at the 6-hour time point.[6]

Table 2: Clinical Pharmacodynamic Data for this compound (CTNO155X2101 Trial)

Pharmacodynamic Marker This compound Dose Result Reference
DUSP6 Expression (qPCR)≥20 mg/day≥25% reduction in 90% of patients (38/42)[1][2]
DUSP6 Expression (qPCR)≥20 mg/day≥50% reduction in 60% of patients (25/42)[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Levels

This protocol provides a general framework for assessing p-ERK levels in cell lysates following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (e.g., anti-p-ERK1/2, Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To normalize the data, probe the same membrane with an antibody for total ERK or a loading control protein (e.g., GAPDH).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK or loading control signal.

Visualizations

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS activates SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2 inhibits

Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Multiple Time Points) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for p-ERK, t-ERK, Loading Control lysis->western analysis Densitometry Analysis (Normalize p-ERK to t-ERK) western->analysis rebound Observe for p-ERK Rebound analysis->rebound end End: Characterize Rebound Kinetics rebound->end

Caption: Workflow for monitoring p-ERK rebound after this compound treatment.

Troubleshooting_Tree start p-ERK rebound observed? yes Yes start->yes no No start->no time_course Perform detailed time-course (1-48h) yes->time_course expected_result Expected outcome: Initial p-ERK suppression no->expected_result check_rtk Analyze RTK activation (Phospho-RTK array) time_course->check_rtk combine_tx Consider combination with RTK inhibitor check_rtk->combine_tx

Caption: Decision tree for troubleshooting p-ERK rebound.

References

Addressing acquired resistance to TNO155 combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to TNO155 combination therapy.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a this compound combination therapy, is showing signs of acquired resistance. What are the common underlying mechanisms?

A1: Acquired resistance to this compound combination therapies often involves the reactivation of the MAPK signaling pathway.[1][2][3][4][5] Common mechanisms include:

  • Bypass Signaling: Activation of alternative Receptor Tyrosine Kinases (RTKs) can circumvent SHP2 inhibition and reactivate downstream signaling. For instance, amplification of MET or HER2 (ERBB2) has been observed as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), and this compound is expected to overcome this.[6][7]

  • Secondary Mutations: The acquisition of new mutations in the target protein or other downstream effectors can confer resistance. For example, in the context of EGFR-mutant non-small cell lung cancer (NSCLC), secondary EGFR mutations like T790M and C797S can arise.[6]

  • RAS-MAPK Pathway Alterations: Additional alterations within the RAS-MAPK pathway can lead to resistance. This has been observed in lorlatinib-resistant neuroblastoma cells, which can be re-sensitized by combining lorlatinib (B560019) with this compound.[1][2][8]

  • Feedback Reactivation: In some cancers, such as BRAF V600E-mutant colorectal cancer, intrinsic resistance to BRAF and MEK inhibitors is driven by EGFR-mediated feedback reactivation of the MAPK pathway. This compound can help overcome this by blocking this feedback loop.[6][7]

Q2: How can I experimentally confirm the mechanism of resistance in my resistant cell lines?

A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:

  • Phospho-proteomics Analysis: Use techniques like mass spectrometry to identify changes in protein phosphorylation, particularly of key signaling nodes like ERK, MEK, AKT, and various RTKs.[3] This can reveal pathway reactivation.

  • Western Blotting: A more targeted approach to confirm the findings from proteomics. Probe for phosphorylated and total levels of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, ERK, p-AKT, AKT, p-MET, MET).[9]

  • Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify potential secondary mutations in genes like EGFR, KRAS, BRAF, or other components of the signaling network.[2]

  • Cell Viability Assays: Test the sensitivity of your resistant cells to a panel of inhibitors targeting alternative pathways (e.g., MET inhibitors, FGFR inhibitors) to identify potential bypass tracks.

Q3: What are the potential strategies to overcome acquired resistance to a this compound combination therapy?

A3: The primary strategy to overcome acquired resistance is to add another targeted agent to the combination therapy based on the identified resistance mechanism.

  • For MAPK Pathway Reactivation: Consider adding a MEK inhibitor (e.g., trametinib) to the this compound combination.[6]

  • For RTK Bypass Signaling: If a specific RTK like MET is upregulated, the addition of a MET inhibitor can restore sensitivity.

  • For Cell Cycle Dysregulation: In cases where resistance is associated with cell cycle progression, combining this compound with a CDK4/6 inhibitor (e.g., ribociclib) has shown promise in preclinical models.[6][10][11]

  • In ALK-driven Neuroblastoma: For resistance to ALK inhibitors, combining them with this compound can re-sensitize cells to the ALK inhibitor.[1][2][3][5][8]

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound + EGFR inhibitor (e.g., Nazartinib, Osimertinib) in EGFR-mutant NSCLC cells.
Potential Cause Troubleshooting Steps Expected Outcome
Secondary EGFR mutations (T790M/C797S) 1. Sequence the EGFR gene in resistant cells.[6] 2. Test the sensitivity of resistant cells to third-generation EGFR inhibitors.Identification of specific resistance mutations.
MET Amplification 1. Perform FISH or qPCR to assess MET gene copy number. 2. Analyze MET protein expression and phosphorylation by Western blot.[6] 3. Treat resistant cells with a combination of this compound, the EGFR inhibitor, and a MET inhibitor.Confirmation of MET-driven resistance and restoration of sensitivity with the triple combination.
MAPK Pathway Reactivation 1. Assess p-ERK and p-MEK levels by Western blot. 2. Add a MEK inhibitor to the this compound + EGFR inhibitor combination.[6]Sustained ERK inhibition and restored anti-proliferative effect.
Issue 2: Acquired resistance to this compound + ALK inhibitor (e.g., Lorlatinib) in ALK-mutant neuroblastoma cells.
Potential Cause Troubleshooting Steps Expected Outcome
Aberrant RAS-MAPK Signaling 1. Perform RAS-GTP pulldown assays to measure active RAS levels.[2] 2. Analyze p-ERK and p-MEK levels by Western blot.[1][8] 3. Increase the concentration of this compound or combine with a MEK inhibitor.Confirmation of MAPK pathway hyperactivation and restoration of sensitivity to the ALK inhibitor.
Additional Genetic Alterations 1. Perform whole-genome or whole-exome sequencing of resistant clones.[2]Identification of novel mutations that may confer resistance.

Data Presentation

Table 1: Efficacy of this compound in Overcoming Acquired Resistance to EGFR Inhibitors

Cell LineEGFR StatusResistance MechanismTreatmentIC50 (µM)
PC-9EGFR ex19del-Erlotinib0.00498
PC-9 EGFRT790M/C797SEGFR ex19del, T790M, C797SSecondary EGFR mutationsErlotinib> 1
PC-9EGFR ex19del-Nazartinib0.00085
PC-9 EGFRT790M/C797SEGFR ex19del, T790M, C797SSecondary EGFR mutationsNazartinib> 1
PC-9EGFR ex19del-This compound1.56
PC-9 EGFRT790M/C797SEGFR ex19del, T790M, C797SSecondary EGFR mutationsThis compound1.38
HCC827EGFR ex19del-Nazartinib0.00755
HCC827-GREGFR ex19delMET AmplificationNazartinib> 10
HCC827-GREGFR ex19delMET AmplificationThis compound0.042

Data synthesized from preclinical studies.[6][9]

Table 2: Synergistic Activity of this compound with ALK Inhibitors in Neuroblastoma

Cell LineALK StatusTreatmentIC50 (µM)
KellyALK F1174LLorlatinib~0.1
Kelly-LR (Lorlatinib Resistant)ALK F1174LLorlatinib> 5.0
Kelly-LR (Lorlatinib Resistant)Lorlatinib + this compound (0.1 µM)Lorlatinib~0.5

Data synthesized from preclinical studies.[2]

Experimental Protocols

Cell Viability Assay
  • Seed cells in 96-well plates at a density of 1,000-5,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the indicated compounds (e.g., this compound, combination partner) for 72 to 144 hours.[6][9]

  • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or alamarBlue.[2]

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize data to DMSO-treated controls and calculate IC50 values using a non-linear regression model.

Western Blotting
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[6][8]

  • Monitor tumor growth using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Administer drugs (e.g., this compound, combination partner, vehicle control) via the appropriate route (e.g., oral gavage) and schedule.[8][9]

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry).[8]

Signaling Pathway and Experimental Workflow Diagrams

SHP2_MAPK_Pathway RTK RTK (e.g., EGFR, ALK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->RAS Activates This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking RAS-MAPK signaling.

Resistance_Workflow Start Resistant Cell Line (to this compound combo) Analysis Molecular Analysis (NGS, Proteomics) Start->Analysis Mechanism Identify Resistance Mechanism Analysis->Mechanism Bypass Bypass Track (e.g., MET amp) Mechanism->Bypass Bypass? Mutation Secondary Mutation (e.g., EGFR T790M) Mechanism->Mutation Mutation? MAPK MAPK Reactivation Mechanism->MAPK Reactivation? Strategy1 Add Inhibitor (e.g., METi) Bypass->Strategy1 Strategy2 Switch/Add Inhibitor (e.g., 3rd gen EGFRi) Mutation->Strategy2 Strategy3 Add MEK Inhibitor MAPK->Strategy3 Validate Validate New Combo (In Vitro / In Vivo) Strategy1->Validate Strategy2->Validate Strategy3->Validate Logical_Relationship This compound This compound Synergy Synergistic Anti-Tumor Effect This compound->Synergy Restored Restored Sensitivity This compound->Restored Partner Combination Partner (e.g., EGFRi, ALKi) Partner->Synergy Partner->Restored Resistance Acquired Resistance Synergy->Resistance Leads to NewPartner Additional Agent (e.g., MEKi, METi) Resistance->NewPartner Addressed by NewPartner->Restored

References

Navigating Unexpected TNO155 Pharmacodynamic Data: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected pharmacodynamic (PD) data when working with TNO155, a potent and selective allosteric inhibitor of SHP2. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation frameworks to address common challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacodynamic effect of this compound on the MAPK signaling pathway?

A1: this compound is an allosteric inhibitor of SHP2, a key upstream regulator of the RAS-MAPK signaling cascade.[1][2] Therefore, the primary expected pharmacodynamic effect of this compound is the suppression of this pathway. This is typically measured by a decrease in the phosphorylation of ERK (p-ERK) and a reduction in the expression of DUSP6, a downstream target gene of the ERK pathway that acts as a negative feedback regulator.[3][4][5]

Q2: We observed an initial decrease in p-ERK levels after this compound treatment, but the signal "rebounds" at later time points, sometimes even exceeding baseline levels. Is this expected?

A2: Yes, this phenomenon, known as "p-ERK rebound" or "adaptive resistance," is a well-documented response to inhibitors of the MAPK pathway.[6][7][8] It is often mediated by the relief of negative feedback loops, leading to the reactivation of upstream components of the pathway, such as receptor tyrosine kinases (RTKs).[6][7] While this compound is intended to block this signaling, the complex interplay of cellular signaling pathways can still lead to a resurgence of p-ERK. The kinetics of this rebound can vary significantly between different cell lines and experimental conditions.

Q3: We are seeing a significant reduction in DUSP6 mRNA levels, but the p-ERK rebound is already occurring. How should we interpret this discordant data?

A3: This is a plausible scenario and highlights the different kinetics of transcriptional and post-translational events. DUSP6 is a direct transcriptional target of the ERK pathway, so its mRNA levels can serve as a robust biomarker of pathway inhibition.[3][5] However, p-ERK levels can rebound more rapidly due to the dynamic nature of kinase signaling and feedback mechanisms.[6][7] Therefore, at a time point where DUSP6 mRNA is still suppressed, the p-ERK signal may already be recovering. It is crucial to perform time-course experiments to capture the full dynamics of both markers.

Q4: Our in vitro IC50 for this compound is much higher than the reported biochemical IC50. What could be the reason?

A4: Discrepancies between biochemical and cellular IC50 values are common. Several factors can contribute to this, including cell permeability of the compound, the presence of efflux pumps, and the specific cellular context.[9] In cell lines with downstream mutations in the MAPK pathway (e.g., BRAF V600E), SHP2 inhibition may have a less pronounced effect on cell proliferation, leading to a higher apparent IC50.[9]

Q5: Are there any known off-target effects of this compound that could confound our results?

A5: this compound is a highly selective allosteric inhibitor of SHP2.[2] However, like any small molecule inhibitor, the potential for off-target effects should be considered. Some allosteric SHP2 inhibitors have been reported to have off-target effects on autophagy in a SHP2-independent manner.[9] To confirm that the observed effects are on-target, consider performing rescue experiments with a drug-resistant SHP2 mutant or using siRNA/shRNA to knock down SHP2 and observe if the phenotype is recapitulated.[9]

Troubleshooting Guides

Interpreting Unexpected p-ERK Western Blot Data
Observation Potential Cause(s) Recommended Action(s)
No p-ERK suppression at any time point 1. Cell line is not dependent on SHP2 signaling (e.g., has a downstream mutation like BRAF or MEK).2. Insufficient drug concentration or incubation time.3. Technical issues with the western blot.1. Confirm the genetic background of your cell line.2. Perform a dose-response and time-course experiment.3. Refer to the detailed p-ERK western blot protocol and troubleshooting section below.
p-ERK rebound is observed very early 1. The specific cell line has a rapid feedback mechanism.2. The concentration of this compound is suboptimal.1. Perform a more detailed time-course experiment with earlier time points (e.g., 0.5, 1, 2, 4 hours).2. Test a higher concentration of this compound.
High variability in p-ERK levels between replicates 1. Inconsistent cell culture conditions (e.g., cell density, serum concentration).2. Technical variability in sample preparation or western blotting.1. Standardize cell culture and treatment conditions.2. Ensure consistent protein loading and refer to the western blot troubleshooting guide.
Interpreting Unexpected DUSP6 qPCR Data
Observation Potential Cause(s) Recommended Action(s)
No significant decrease in DUSP6 mRNA 1. The cell line does not express DUSP6 or its expression is not regulated by the MAPK pathway in that context.2. Insufficient drug concentration or treatment duration.1. Check baseline DUSP6 expression in your cell line. Confirm MAPK-dependent regulation with a known MEK inhibitor.2. Perform a dose-response and time-course experiment.
High variability in DUSP6 mRNA levels 1. RNA degradation.2. Inefficient reverse transcription or qPCR amplification.1. Use an RNA stabilization solution and assess RNA integrity.2. Optimize reverse transcription and qPCR protocols. Use a reference gene for normalization.
DUSP6 levels decrease but cell proliferation is unaffected 1. The cell line's proliferation is not primarily driven by the MAPK pathway.2. The degree of pathway inhibition is insufficient to impact proliferation.1. Investigate the role of other signaling pathways (e.g., PI3K/AKT) in your cell line.2. Combine this compound with an inhibitor of a parallel survival pathway.

Data Presentation

This compound Pharmacodynamic Data Summary
Parameter Assay Cell Line/System Observed Effect Reference
Biochemical IC50 Enzymatic AssayRecombinant SHP20.011 µM[10]
Cellular p-ERK IC50 p-ERK AssayKYSE520 cells0.008 µM[11]
Cell Proliferation IC50 5-day proliferation assayKYSE520 cells0.100 µM[11]
DUSP6 Suppression (Clinical) qPCR on tumor biopsiesPatients with advanced solid tumors≥25% reduction in 90% of patients at doses ≥20 mg/day[4]
p-ERK Rebound Western BlotNCI-H1373 cellsFull rebound observed at 24 hours[12]

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

1. Cell Culture and Treatment:

  • Seed cells (e.g., KYSE520, a cell line known to be sensitive to SHP2 inhibition) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum-starve cells for 4-6 hours prior to treatment, if necessary, to reduce baseline p-ERK levels.

  • Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 1, 4, 8, 24 hours).

2. Cell Lysis:

  • Wash cells once with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Cell Signaling Technology #4370) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a primary antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695) for normalization.

Protocol 2: qPCR for DUSP6 mRNA Expression

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as for the western blot protocol.

2. RNA Extraction and cDNA Synthesis:

  • Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. qPCR:

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for DUSP6 and a reference gene (e.g., GAPDH, ACTB).

    • Human DUSP6 Forward Primer: 5'-CCT GCA GCA TCT TCC TCT GTT-3'

    • Human DUSP6 Reverse Primer: 5'-GCT TGT GTT TCT GGC TCT TGT-3'

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative expression of DUSP6 mRNA, normalized to the reference gene and the vehicle control.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 Recruits SHP2 SHP2 Grb2_SOS1->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Gene Transcription (e.g., DUSP6) pERK->Transcription DUSP6 DUSP6 DUSP6->pERK Dephosphorylates This compound This compound This compound->SHP2 Inhibits Transcription->DUSP6 Expression

Caption: The SHP2-MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Pharmacodynamic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., KYSE520) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Western_Blot Western Blot (p-ERK, Total ERK) Treatment->Western_Blot qPCR qPCR (DUSP6 mRNA) Treatment->qPCR Data_Interpretation Data Interpretation - p-ERK Rebound - DUSP6 Suppression Western_Blot->Data_Interpretation qPCR->Data_Interpretation

Caption: Experimental workflow for assessing this compound pharmacodynamics.

Troubleshooting_Logic rectangle_node rectangle_node Start Unexpected PD Data (e.g., No p-ERK drop, early rebound) Check_Cell_Line Is cell line known to be SHP2-dependent? Start->Check_Cell_Line Check_Dose_Time Are dose and time points optimized? Check_Cell_Line->Check_Dose_Time Yes Hypothesis1 Cell line is resistant. Consider alternative models. Check_Cell_Line->Hypothesis1 No Check_Protocols Are experimental protocols validated? Check_Dose_Time->Check_Protocols Yes Hypothesis2 Suboptimal drug exposure or rapid adaptive resistance. Check_Dose_Time->Hypothesis2 No Check_Protocols->Hypothesis2 Yes Hypothesis3 Technical issue in assay execution. Check_Protocols->Hypothesis3 No

Caption: A logical approach to troubleshooting unexpected this compound PD data.

References

Validation & Comparative

A Comparative Efficacy Analysis of SHP2 Inhibitors: TNO155 vs. RMC-4630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node and a compelling therapeutic target in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation has paved the way for novel cancer therapies. This guide presents a detailed comparison of two prominent clinical-stage SHP2 inhibitors, TNO155 (Batoprotafib) and RMC-4630 (Vociprotafib), focusing on their efficacy, supported by preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

Both this compound and RMC-4630 are orally bioavailable, selective, and potent allosteric inhibitors of SHP2.[1][2] They bind to a pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation. This mechanism prevents SHP2 from interacting with its upstream activators and downstream substrates, thereby inhibiting the RAS-RAF-MEK-ERK signaling cascade.[1][2] This pathway is crucial for tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and RMC-4630 from biochemical, cellular, and clinical studies.

Table 1: Preclinical Efficacy - Biochemical and Cellular Assays

CompoundBiochemical Assay (SHP2 Enzymatic Inhibition, IC50)Cellular Assay (p-ERK Inhibition in KYSE-520 cells, IC50)Cellular Assay (Cell Proliferation in KYSE-520 cells, 5-day, IC50)
This compound 11 nM[1][3]8 nM[3]100 nM[3]
RMC-4630 Potent inhibitor (specific IC50 not reported in comparative assays)[2]Not directly reported for KYSE-520 cellsNot directly reported for KYSE-520 cells

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency. Data for RMC-4630 in directly comparable assays was not publicly available.

Table 2: Clinical Efficacy - Monotherapy in Advanced Solid Tumors

FeatureThis compound (NCT03114319)RMC-4630 (NCT03634982)
Patient Population Adults with advanced solid tumors[4]Patients with relapsed/refractory solid tumors with RAS pathway mutations[5]
Best Observed Response Stable Disease (SD) in 22% of patients[4]1 Complete Response (CR), 1 Partial Response (PR), and 1 unconfirmed PR[5]
Disease Control Rate (DCR) Not explicitly reported as a primary outcome61% in KRAS-mutant NSCLC; 80% in KRAS G12C NSCLC[5]
Median Duration of SD 5.6 months[4]Not reported

Table 3: Clinical Efficacy - Combination Therapy

CombinationThis compoundRMC-4630
With KRAS G12C Inhibitor + JDQ433 (NCT04699188): Showed antitumor activity in patients with KRAS G12C-mutated solid tumors, including NSCLC, irrespective of prior KRAS G12C inhibitor treatment.+ Sotorasib (NCT04185883): Objective Response Rate (ORR) of 27% in pretreated and 50% in KRAS G12C inhibitor-naïve NSCLC patients.
With PD-1 Inhibitor + Spartalizumab (NCT04000529): Disease Control Rate (DCR) of 26.3% across all doses in patients with advanced solid tumors.[6]+ Pembrolizumab: Currently under evaluation.
With CDK4/6 Inhibitor + Ribociclib (NCT04000529): DCR of 13.0% across all dose levels in patients with advanced solid tumors.[6]Not reported

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language for Graphviz.

SHP2_Signaling_Pathway SHP2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 recruits RAS RAS Grb2_SOS->RAS activates SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound / RMC-4630 Inhibitor->SHP2 inhibits

SHP2 Signaling Pathway and Inhibition.

Experimental_Workflow General Experimental Workflow for SHP2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (SHP2 Enzymatic Activity) Cellular Cellular Assay (p-ERK Levels, Cell Proliferation) Biochemical->Cellular Confirms Cellular Potency Xenograft Tumor Xenograft Model (in mice) Cellular->Xenograft Informs In Vivo Studies Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy PD Pharmacodynamic Analysis (p-ERK in tumors) Efficacy->PD Correlates with Target Engagement

Experimental Workflow for SHP2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. The following sections describe the key experimental protocols used to evaluate the efficacy of SHP2 inhibitors like this compound and RMC-4630.

Biochemical SHP2 Phosphatase Activity Assay

This assay is designed to quantify the direct inhibitory effect of the compounds on the enzymatic activity of purified SHP2 protein.

  • Objective: To determine the IC50 value of the inhibitor against SHP2.

  • Materials:

    • Recombinant human SHP2 protein.

    • Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Test compounds (this compound, RMC-4630) dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.

    • The purified SHP2 enzyme is added to the wells of the assay plate containing the diluted compounds and incubated for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the DiFMUP substrate.

    • The fluorescence signal, which is proportional to the phosphatase activity, is measured over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • The rate of the reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of the inhibitors to block the MAPK signaling pathway within a cellular context by quantifying the levels of phosphorylated ERK.

  • Objective: To determine the cellular potency (IC50) of the inhibitors in a SHP2-dependent cancer cell line.

  • Materials:

    • SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal squamous carcinoma cells).

    • Cell culture medium and supplements.

    • Test compounds (this compound, RMC-4630) dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure (Western Blotting):

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compounds for a specific duration (e.g., 2 hours).

    • Following treatment, the cells are washed with cold PBS and lysed.

    • The protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against p-ERK.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The membrane is stripped and re-probed for total ERK as a loading control.

    • The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the SHP2 inhibitors in a living organism.[7]

  • Objective: To assess the in vivo anti-tumor activity of the inhibitors as monotherapy or in combination.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

    • Human cancer cell line (e.g., NCI-H358 for KRAS-mutant NSCLC).

    • Matrigel.

    • Test compounds formulated for oral gavage.

    • Calipers for tumor measurement.

  • Procedure:

    • Human cancer cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of the mice.[7]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (vehicle control, this compound, RMC-4630, or combination therapy).

    • The compounds are administered orally according to a predetermined dosing schedule (e.g., once or twice daily).[8]

    • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • The study is terminated when tumors in the control group reach a specified size.

    • The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).

Conclusion

Both this compound and RMC-4630 are promising allosteric SHP2 inhibitors with demonstrated preclinical and clinical activity. This compound has shown favorable pharmacokinetics and safety, with stable disease being the most common response in monotherapy trials.[4] RMC-4630 has also shown a manageable safety profile and has achieved objective responses in some patients as a monotherapy.[5] The true potential of both agents appears to be in combination therapies, particularly with inhibitors of the RAS-MAPK pathway, where they can overcome adaptive resistance mechanisms. The choice between these inhibitors for future research and clinical development may depend on the specific cancer type, the combination partner, and the evolving safety and efficacy profiles from ongoing clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel SHP2 inhibitors.

References

A Tale of Two SHP2 Inhibitors: A Head-to-Head Comparison of TNO155 and JAB-3068

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the non-receptor protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a compelling therapeutic target. Encoded by the PTPN11 gene, SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-mitogen-activated protein kinase (MAPK) pathway, a cascade frequently hyperactivated in various cancers, driving cell proliferation and survival.[1] This guide provides a head-to-head comparison of two allosteric SHP2 inhibitors, TNO155 and JAB-3068, summarizing their performance based on available experimental data. A crucial aspect of this comparison is the discontinuation of JAB-3068's development in favor of a second-generation inhibitor, a decision that shapes the available data landscape.[2][3]

Mechanism of Action: A Shared Approach to Silencing a Key Oncogenic Node

Both this compound and JAB-3068 are orally bioavailable, allosteric inhibitors of SHP2.[1][4] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a remote pocket on the enzyme. This binding event induces a conformational change that locks SHP2 in an inactive state, preventing it from dephosphorylating its substrates and subsequently blocking downstream signaling through the RAS-MAPK pathway.[1] This shared mechanism of action underscores the therapeutic strategy of targeting SHP2 to impede the proliferation of cancer cells dependent on this signaling cascade.[1]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and JAB-3068, highlighting key parameters of their preclinical profiles. It is important to note the limited availability of comprehensive preclinical data for JAB-3068, a consequence of its discontinued (B1498344) development.[2]

Table 1: Biochemical and Cellular Potency

ParameterThis compoundJAB-3068
Biochemical IC50 0.011 µM[4]25.8 nM[2]
Cellular p-ERK IC50 0.008 µM (KYSE-520 cells)[4]Not Publicly Available
Cell Proliferation IC50 0.100 µM (KYSE-520 cells, 5-day assay)[4]2.17 µM (KYSE-520 cells)[2]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)
Mouse243278
Rat1578100
Dog439>100
Monkey64960
Pharmacokinetic data for JAB-3068 is not extensively available in the public domain.

Table 3: In Vivo Efficacy of JAB-3068

ModelDoseTumor Growth Inhibition (TGI)
KYSE-520 xenograft1.0 mg/kg QD95%
Detailed in vivo efficacy data for this compound from comparable single-agent preclinical studies is not as readily available in the public domain.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of allosteric inhibitors like this compound and JAB-3068.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits SHP2_inactive SHP2 (Inactive) Grb2_Sos->SHP2_inactive Recruits & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP Dephosphorylates inhibitory sites enabling activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound / JAB-3068 Inhibitor->SHP2_active Allosteric Inhibition

Caption: SHP2 signaling pathway and the point of intervention for allosteric inhibitors.

Experimental Protocols

Detailed experimental protocols for this compound and JAB-3068 are proprietary. However, the following descriptions are based on standard methodologies for characterizing SHP2 inhibitors.

Biochemical IC50 Determination (Fluorescence-Based Assay)

Objective: To determine the in vitro potency of the inhibitor against purified SHP2 enzyme.

Methodology:

  • Enzyme and Substrate: Recombinant human SHP2 protein and a fluorogenic phosphopeptide substrate (e.g., DiFMUP) are used.

  • Inhibitor Preparation: The inhibitor is serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure: The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.

  • Data Acquisition: The dephosphorylation of the substrate by SHP2 results in a fluorescent signal, which is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined relative to a vehicle control (DMSO). The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., MTS/MTT Assay)

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines known to be dependent on the MAPK pathway (e.g., KYSE-520) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with a range of concentrations of the inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Assessment: A reagent such as MTS or MTT is added to the wells. Metabolically active cells convert the reagent into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the vehicle-treated cells. The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is then determined.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To confirm the mechanism of action by measuring the inhibition of a key downstream effector in the MAPK pathway.

Methodology:

  • Cell Treatment: Cancer cells are treated with various concentrations of the SHP2 inhibitor for a defined period.

  • Protein Extraction: The cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading for each sample.

  • Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme that facilitates detection.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to the level of total ERK to determine the extent of pathway inhibition.

Clinical Development and Future Outlook

The clinical development trajectories of this compound and JAB-3068 provide a clear point of differentiation.

This compound is actively being investigated in multiple clinical trials. A first-in-human Phase I study (NCT03114319) has been conducted to evaluate its safety and tolerability in patients with advanced solid tumors.[5] Furthermore, this compound is being explored in combination with other targeted therapies, such as KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors, in various Phase Ib/II studies (e.g., NCT04000529).[6][7] The rationale for these combinations is based on preclinical data suggesting that SHP2 inhibition can enhance the anti-tumor activity of other agents and overcome resistance mechanisms.[8]

JAB-3068 entered Phase 1/2a clinical trials (NCT03565003) to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[2] However, in August 2023, Jacobio Pharmaceuticals announced the discontinuation of JAB-3068's development.[1] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.[3] While JAB-3068 served as a pioneering effort in the development of allosteric SHP2 inhibitors, the focus has now shifted to next-generation molecules with potentially improved therapeutic windows.[2]

The following diagram provides a simplified comparison of the clinical development paths.

Clinical_Development cluster_this compound This compound Development cluster_JAB3068 JAB-3068 Development TNO_Preclinical Preclinical TNO_Phase1 Phase I (Single Agent) (NCT03114319) TNO_Preclinical->TNO_Phase1 TNO_Phase1b_2 Phase Ib/II (Combination) TNO_Phase1->TNO_Phase1b_2 TNO_Ongoing Ongoing Clinical Evaluation TNO_Phase1b_2->TNO_Ongoing JAB_Preclinical Preclinical JAB_Phase1_2a Phase I/IIa (Single Agent) (NCT03565003) JAB_Preclinical->JAB_Phase1_2a JAB_Discontinued Development Discontinued (in favor of JAB-3312) JAB_Phase1_2a->JAB_Discontinued

Caption: Comparative clinical development timelines of this compound and JAB-3068.

Conclusion

Both this compound and JAB-3068 are potent allosteric inhibitors of SHP2 that have demonstrated preclinical activity. However, their development paths have diverged significantly. This compound is advancing in clinical trials, particularly in combination with other targeted agents, and holds promise for enhancing anti-tumor responses and overcoming resistance. In contrast, the development of JAB-3068 has been discontinued due to the emergence of a superior next-generation inhibitor from the same company. This highlights the rapid pace of innovation in the field of SHP2-targeted therapy. For researchers and drug development professionals, the story of this compound and JAB-3068 underscores the importance of continuous optimization in the quest for more effective and safer cancer therapeutics. While JAB-3068 may not have reached the market, the knowledge gained from its development has undoubtedly paved the way for improved SHP2 inhibitors that may one day benefit patients.

References

Validating the Synergistic Effect of TNO155 and Adagrasib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synergistic anti-tumor activity of TNO155, a selective SHP2 inhibitor, in combination with adagrasib, a potent KRAS G12C inhibitor. By targeting complementary nodes in the RAS/MAPK signaling pathway, this combination therapy aims to enhance therapeutic efficacy and overcome adaptive resistance mechanisms observed with KRAS G12C inhibitor monotherapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical validation of this combination.

Mechanism of Action and Rationale for Combination

Adagrasib is a covalent inhibitor that irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This directly inhibits downstream signaling through the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2] However, cancer cells can develop adaptive resistance to KRAS G12C inhibition, often through feedback reactivation of the RAS/MAPK pathway mediated by upstream signaling from receptor tyrosine kinases (RTKs).[3][5]

This is where this compound comes into play. This compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of RTKs.[5][6][7] By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, thereby blocking the reactivation of the RAS/MAPK cascade.[5][6] The combination of this compound and adagrasib is therefore hypothesized to provide a more profound and durable inhibition of oncogenic signaling, leading to a synergistic anti-tumor effect.[3][5]

Preclinical and Clinical Evidence

Preclinical studies in various cancer models have demonstrated the enhanced anti-tumor activity of combining a SHP2 inhibitor with a KRAS G12C inhibitor compared to either agent alone.[3][4][8][9] This synergy has been observed in both in vitro cell-based assays and in vivo tumor xenograft models.[8][9]

The primary clinical investigation of this combination is the KRYSTAL-2 trial (NCT04330664), a Phase 1/2 study evaluating the safety and efficacy of this compound in combination with adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[5][8][10][11][12] While the trial was terminated before the commencement of Phase 2, the Phase 1 dose-escalation portion was completed.[10][11] A case study from this trial reported a 60% reduction in tumor volume in a heavily pre-treated non-small cell lung cancer (NSCLC) patient.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies to allow for a comparison of monotherapy and combination therapy.

Table 1: In Vitro Efficacy of this compound and Adagrasib

Compound/CombinationCell LineAssay TypeMetricValue
This compoundKYSE520pERK AssayIC500.008 µM
This compoundKYSE520Cell ProliferationIC500.100 µM
AdagrasibVariousNot SpecifiedIC50Data not available
This compound + AdagrasibVariousNot SpecifiedSynergyData not available

Table 2: Clinical Efficacy of Adagrasib Monotherapy in KRAS G12C-Mutated NSCLC (KRYSTAL-1 Trial)

Efficacy EndpointValue
Objective Response Rate (ORR)42.9%
Disease Control Rate (DCR)80%
Median Progression-Free Survival (mPFS)6.5 months
Median Overall Survival (mOS)12.6 months

Table 3: Clinical Efficacy of Adagrasib in Combination with Cetuximab in KRAS G12C-Mutated Colorectal Cancer (KRYSTAL-1 Trial)

Efficacy EndpointAdagrasib MonotherapyAdagrasib + Cetuximab
Objective Response Rate (ORR)19%46%
Disease Control Rate (DCR)86%100%
Median Progression-Free Survival (mPFS)5.6 months6.9 months
Median Duration of Response (mDOR)4.3 months7.6 months

This table is provided as a reference for an alternative adagrasib combination strategy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to evaluate the synergy between this compound and adagrasib.

Cell Viability and Synergy Assays
  • Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and adagrasib, both alone and in combination, for 72-120 hours.

  • Viability Assessment: Cell viability is measured using assays such as PrestoBlue or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Cells treated with this compound, adagrasib, or the combination for various time points are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and cleaved PARP) and a loading control (e.g., β-actin).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

In Vivo Tumor Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with KRAS G12C mutant tumor cells.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, adagrasib alone, and the combination of this compound and adagrasib. Drugs are administered orally at predetermined doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of target engagement and downstream signaling by western blotting or immunohistochemistry.

Visualizing the Molecular and Experimental Landscape

To better illustrate the underlying mechanisms and experimental approaches, the following diagrams are provided.

Signaling_Pathway RTK RTK SHP2 SHP2 KRAS G12C (Inactive) KRAS G12C (Inactive) SHP2->KRAS G12C (Inactive) SOS1/2 KRAS G12C (Active) KRAS G12C (Active) RAF-MEK-ERK RAF-MEK-ERK KRAS G12C (Active)->RAF-MEK-ERK PI3K-AKT PI3K-AKT KRAS G12C (Active)->PI3K-AKT KRAS G12C (Inactive)->KRAS G12C (Active) SOS1/2 Adagrasib Adagrasib This compound This compound This compound->SHP2 Inhibition Proliferation & Survival Proliferation & Survival RAF-MEK-ERK->Proliferation & Survival PI3K-AKT->Proliferation & Survival

Caption: this compound and adagrasib signaling pathway inhibition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell Culture Cell Culture Dose-Response Matrix Dose-Response Matrix Viability Assay Viability Assay Dose-Response Matrix->Viability Assay Western Blot Western Blot Dose-Response Matrix->Western Blot Synergy Calculation Synergy Calculation Viability Assay->Synergy Calculation Xenograft Model Xenograft Model Synergy Calculation->Xenograft Model Proceed if synergistic Treatment Groups Treatment Groups Xenograft Model->Treatment Groups Tumor Measurement Tumor Measurement Treatment Groups->Tumor Measurement PD Analysis PD Analysis Tumor Measurement->PD Analysis

Caption: Preclinical experimental workflow for combination therapy.

References

TNO155 Combination Therapy Outperforms Monotherapy in Preclinical NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analyses of preclinical non-small cell lung cancer (NSCLC) models reveal that combination therapies involving the SHP2 inhibitor TNO155 demonstrate superior anti-tumor efficacy compared to this compound monotherapy. These findings position this compound as a promising component of multi-drug regimens for various NSCLC subtypes, particularly those driven by receptor tyrosine kinase (RTK) signaling pathways.

This compound is a selective, orally administered, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] While initial clinical studies have indicated that this compound as a single agent has limited efficacy in advanced solid tumors, its true potential appears to lie in synergistic combinations with other targeted therapies.[2][3] Preclinical evidence strongly supports the rationale of combining this compound with various agents to overcome adaptive resistance and enhance therapeutic response in NSCLC.

Efficacy of this compound in Combination with Targeted Therapies

Extensive preclinical research has explored the efficacy of this compound in combination with inhibitors targeting key oncogenic drivers in NSCLC, including EGFR and KRAS G12C, as well as with cell cycle and immunotherapy agents.

This compound and EGFR Inhibitors in EGFR-Mutant NSCLC

In EGFR-mutant NSCLC models, the combination of this compound with the EGFR inhibitor nazartinib (B611988) has shown significant benefit.[4][5] This combination leads to sustained inhibition of the downstream effector ERK, a key component of the MAPK pathway.[4][6] The synergy between this compound and nazartinib was observed in multiple nazartinib-sensitive cell lines, including those that were insensitive to this compound alone, suggesting that this compound can potentiate the effects of EGFR inhibition and potentially delay or overcome resistance.[7]

This compound and KRAS G12C Inhibitors in KRAS G12C-Mutant NSCLC

For NSCLC tumors harboring the KRAS G12C mutation, combining this compound with a KRAS G12C inhibitor like JDQ433 or adagrasib has demonstrated enhanced anti-tumor activity.[2][8] KRAS G12C inhibitors are most effective when KRAS is in its inactive, GDP-bound state. This compound, by inhibiting SHP2, reduces the loading of GTP onto KRAS, thereby increasing the proportion of KRAS in the inactive state and enhancing the efficacy of the KRAS G12C inhibitor.[7] Furthermore, SHP2 inhibition with this compound can suppress the feedback reactivation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition.[4]

Clinical data from the KontRASt-01 trial provided preliminary evidence of the combination's efficacy in patients with KRAS G12C-mutated solid tumors, including NSCLC. In a cohort of NSCLC patients previously treated with a KRAS G12C inhibitor, the combination of this compound and JDQ433 resulted in an objective response rate (ORR) of 33.3% and a disease control rate (DCR) of 66.7%.[8]

This compound and CDK4/6 Inhibitors

The combination of this compound with the CDK4/6 inhibitor ribociclib (B560063) has also shown promising results in a broad range of lung cancer patient-derived xenografts (PDXs), including those with KRAS mutations.[4][7] Interestingly, in NSCLC models, this combination appeared to be more effective in KRAS wild-type tumors compared to KRAS-mutant ones.[7]

This compound and Anti-PD-1 Immunotherapy

This compound has also been investigated in combination with anti-PD-1 antibodies like spartalizumab.[9][10] SHP2 is involved in regulating PD-1 signaling, which is a critical immune checkpoint. By inhibiting SHP2, this compound may enhance anti-tumor immunity, providing a rationale for its combination with immune checkpoint inhibitors.

Quantitative Data Summary

Combination PartnerCancer ModelEfficacy EndpointResult
JDQ433 (KRAS G12C Inhibitor) KRAS G12C-mutant NSCLC (previously treated with KRAS G12C inhibitor)Objective Response Rate (ORR)33.3%[8]
Disease Control Rate (DCR)66.7%[8]
Ribociclib (CDK4/6 Inhibitor) NSCLC PDX modelsTumor ResponseGreater response in KRAS wild-type vs. KRAS-mutant (-21% vs. -8% average)[7]

Signaling Pathway Diagrams

The synergistic effects of this compound in combination therapies can be attributed to its role in modulating key signaling pathways.

TNO155_EGFRi_Pathway RTK EGFR SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nazartinib Nazartinib (EGFRi) Nazartinib->RTK This compound This compound (SHP2i) This compound->SHP2

Caption: this compound and EGFR inhibitor (Nazartinib) signaling pathway.

TNO155_KRASi_Pathway RTK RTK SHP2 SHP2 RTK->SHP2 KRAS_GTP KRAS-GTP (Active) SHP2->KRAS_GTP Promotes GTP loading KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP->KRAS_GDP Downstream Downstream Signaling KRAS_GTP->Downstream KRAS_GDP->KRAS_GTP JDQ433 JDQ433 (KRAS G12Ci) JDQ433->KRAS_GDP Binds to inactive state This compound This compound (SHP2i) This compound->SHP2

Caption: this compound and KRAS G12C inhibitor (JDQ433) mechanism.

Experimental Protocols

The preclinical evaluations of this compound combination therapies involved standard in vitro and in vivo methodologies.

In Vitro Proliferation Assays

Cell viability and proliferation were assessed using assays such as CellTiter-Glo. NSCLC cell lines were seeded in multi-well plates and treated with this compound, the combination partner, or the combination of both at various concentrations. After a defined incubation period (e.g., 3-5 days), cell viability was measured, and synergy scores were calculated to determine if the combination effect was synergistic, additive, or antagonistic.[5]

In Vivo Tumor Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were utilized for in vivo efficacy studies.[4][7] Tumors were implanted subcutaneously in immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, this compound monotherapy, combination partner monotherapy, and this compound combination therapy. Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, tumors were often harvested for pharmacodynamic analyses, such as immunoblotting, to assess the on-target effects of the drugs.

Immunoblotting

To investigate the effects of this compound and its combination partners on intracellular signaling pathways, immunoblotting was performed on cell lysates or tumor homogenates.[5] Proteins of interest, such as phosphorylated ERK (p-ERK), total ERK, and other components of the MAPK pathway, were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize changes in protein expression and phosphorylation levels.

Experimental_Workflow InVitro In Vitro Studies CellLines NSCLC Cell Lines InVitro->CellLines ProlifAssay Proliferation Assays (e.g., CellTiter-Glo) CellLines->ProlifAssay WesternBlot Immunoblotting (p-ERK, etc.) CellLines->WesternBlot Synergy Synergy Analysis ProlifAssay->Synergy InVivo In Vivo Studies Xenograft Tumor Xenograft Models (PDX or CDX) InVivo->Xenograft Treatment Treatment Groups: - Vehicle - this compound Mono - Partner Mono - Combination Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (Immunoblotting) Efficacy->PD_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

TNO155 in Combination: A Comparative Guide to Overcoming Targeted Therapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has shown significant promise in overcoming resistance to various targeted agents. This guide provides a comparative analysis of preclinical studies investigating this compound in combination with other targeted therapies, supported by experimental data and detailed methodologies.

Introduction to this compound and SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in cancer.[1][2][3] By stabilizing SHP2 in an inactive conformation, this compound prevents its activation and subsequent downstream signaling, thereby inhibiting cancer cell proliferation and survival.[4][5][6] This mechanism of action makes this compound an attractive candidate for combination therapies aimed at overcoming resistance driven by the reactivation of the MAPK pathway.

Cross-Resistance Studies: this compound in Combination with Targeted Therapies

Preclinical studies have demonstrated the potential of this compound to overcome resistance to several classes of targeted therapies by preventing the feedback reactivation of the MAPK pathway.

This compound with EGFR Inhibitors

Resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) often involves the acquisition of secondary mutations or the activation of bypass signaling pathways.[7] Studies have shown that this compound can overcome resistance to EGFR inhibitors like erlotinib (B232) and nazartinib.[7][8]

Table 1: In Vitro Efficacy of this compound in Combination with EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR MutationCombination TreatmentIC50 (µM)Fold Change vs. Single AgentReference
PC-9exon19delErlotinib> 1 (Resistant)-[7]
This compound1.56-[7]
Erlotinib + this compoundNot specifiedSynergistic effect observed[7]
PC-9 EGFRT790M/C797Sexon19del, T790M, C797SNazartinib> 1 (Resistant)-[7]
This compound1.38-[7]
Nazartinib + this compoundNot specifiedCombination benefit observed[7][8]
HCC827-GRexon19del, MET amplificationNazartinib> 10 (Resistant)-[7]
This compound1.38-[7]
Nazartinib + this compoundNot specifiedSynergistic effect observed[7]
This compound with BRAF/MEK Inhibitors

In BRAF-mutant colorectal cancer, intrinsic resistance to BRAF and MEK inhibitors is often mediated by EGFR-driven feedback reactivation of the MAPK pathway.[7] this compound has been shown to synergize with BRAF and MEK inhibitors, such as dabrafenib (B601069) and trametinib, by blocking this feedback loop.[7]

Table 2: In Vivo Efficacy of this compound in Combination with BRAF/MEK Inhibitors in a BRAF V600E Colorectal Cancer Xenograft Model (HT-29)

Treatment GroupDosingTumor Growth Inhibition (%)p-valueReference
Vehicle-0-[7]
Dabrafenib + TrametinibStandard~50< 0.05 vs. Vehicle[7]
This compoundStandard~20> 0.05 vs. Vehicle[7]
Dabrafenib + Trametinib + this compoundStandard> 90< 0.01 vs. Dabrafenib + Trametinib[7]
This compound with KRAS G12C Inhibitors

Inhibitors targeting the KRAS G12C mutation have shown clinical activity, but resistance can emerge through feedback reactivation of wild-type RAS isoforms.[8][9] this compound effectively blocks this feedback activation and enhances the efficacy of KRAS G12C inhibitors like adagrasib.[8][10]

Table 3: In Vitro Efficacy of this compound in Combination with a KRAS G12C Inhibitor (Cpd 12a) in KRAS G12C-Mutant Cancer Cell Lines

Cell LineCancer TypeCombination TreatmentIC50 (µM)Synergy ScoreReference
NCI-H2122LungCpd 12a~0.5-[8]
This compound> 3-[8]
Cpd 12a + this compound< 0.1High[8]
SW837ColorectalCpd 12a~0.2-[8]
This compound> 3-[8]
Cpd 12a + this compound< 0.05High[8]
This compound with ALK Inhibitors

In neuroblastoma, resistance to ALK tyrosine kinase inhibitors (TKIs) can be driven by MAPK pathway hyperactivation.[11][12] this compound has demonstrated the ability to overcome resistance to the ALK inhibitor lorlatinib (B560019) in preclinical models of neuroblastoma.[11][13][14]

Table 4: In Vivo Efficacy of this compound in Combination with Lorlatinib in a Lorlatinib-Resistant Neuroblastoma Xenograft Model

Treatment GroupDosingTumor GrowthSurvivalReference
Vehicle-Progressive-[11]
LorlatinibStandardProgressive-[11]
This compound20 mg/kg, BIDDelayed GrowthIncreased[11]
Lorlatinib + this compoundStandard + 20 mg/kg, BIDRegressed/StableSignificantly Increased[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved and a general workflow for the cross-resistance studies.

SHP2_Signaling_Pathway cluster_feedback Feedback Reactivation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 SHP2 SHP2 Grb2->SHP2 RAS RAS SOS1->RAS SHP2->SOS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Targeted_Therapy Other Targeted Therapies (e.g., EGFRi, BRAFi) Targeted_Therapy->RTK Targeted_Therapy->RAF

Caption: SHP2 signaling pathway and points of therapeutic intervention.

Experimental_Workflow Start Start: Cancer Cell Line (Known Resistance Mechanism) Cell_Culture Cell Culture & Treatment (Single Agents & Combination) Start->Cell_Culture Viability_Assay Cell Viability/Proliferation Assay (e.g., AlamarBlue) Cell_Culture->Viability_Assay Immunoblotting Immunoblotting for Signaling Proteins (e.g., p-ERK, p-MEK) Cell_Culture->Immunoblotting In_Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Culture->In_Vivo Data_Analysis Data Analysis & Synergy Assessment Viability_Assay->Data_Analysis Immunoblotting->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion: Efficacy of Combination Data_Analysis->Conclusion

Caption: General experimental workflow for cross-resistance studies.

Experimental Protocols

Cell Viability/Proliferation Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, the other targeted therapy, or the combination of both for 72 hours.

  • Viability Assessment: Cell viability is assessed using a reagent such as AlamarBlue.[2] The fluorescence is measured using a microplate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves using non-linear regression. Synergy is assessed using methods like the Bliss independence model or the Chou-Talalay method.

Immunoblotting
  • Cell Lysis: After drug treatment for the indicated times, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-MEK, total MEK, SHP2) overnight at 4°C.

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Athymic nude mice are subcutaneously injected with cancer cells. Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and treated with vehicle, this compound, the other targeted therapy, or the combination via oral gavage at the specified doses and schedules.[11]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA). Survival curves are analyzed using the Kaplan-Meier method.

Conclusion

The preclinical data strongly support the combination of this compound with various targeted therapies to overcome acquired and intrinsic resistance. By effectively suppressing the reactivation of the MAPK pathway, this compound demonstrates the potential to enhance the efficacy and durability of response to EGFR, BRAF/MEK, KRAS G12C, and ALK inhibitors. These findings provide a solid rationale for the ongoing and future clinical evaluation of this compound-based combination therapies in patients with advanced cancers.

References

A Comparative Analysis of the Safety Profiles of TNO155 Combination Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), is currently under investigation in various clinical trials as a promising anti-cancer agent. Its mechanism of action, which involves the modulation of the RAS-MAPK signaling pathway, makes it a prime candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor activity.[1] This guide provides a comparative analysis of the safety profiles of different this compound combination regimens based on available clinical trial data, offering valuable insights for ongoing and future drug development efforts.

Overview of this compound Combination Therapies

Clinical investigations are actively exploring the safety and efficacy of this compound in combination with various other anti-cancer agents, including immunotherapy, CDK4/6 inhibitors, and KRAS G12C inhibitors. This guide focuses on the safety findings from key clinical trials involving this compound in combination with spartalizumab (an anti-PD-1 antibody), ribociclib (B560063) (a CDK4/6 inhibitor), and JDQ433 (a KRAS G12C inhibitor).

Quantitative Safety Data Summary

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials for different this compound combination regimens. The data is compiled from the NCT04000529 and NCT04699188 clinical trials. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5]

Table 1: Safety Profile of this compound in Combination with Spartalizumab (NCT04000529)

Adverse EventAny Grade (%)Grade ≥3 (%)
All Adverse Events (AEs) 100.068.4
Treatment-Related AEs (TRAEs) 94.726.3
Increased Aspartate Aminotransferase (AST)Most Common-
Increased Alanine Aminotransferase (ALT)Most Common-
Increased Creatine Phosphokinase (CPK)Most Common-
AnemiaMost Common-
ThrombocytopeniaMost Common-
Increased N-terminal prohormone of brain natriuretic peptideMost Common-
Peripheral EdemaMost Common-
DiarrheaMost Common-

Data based on 57 patients across all doses.[6]

Table 2: Safety Profile of this compound in Combination with Ribociclib (NCT04000529)

Adverse EventAny Grade (%)Grade ≥3 (%)
ThrombocytopeniaMost Common-
Increased Aspartate Aminotransferase (AST)Most Common-
Increased Creatine Phosphokinase (CPK)Most Common-
AnemiaMost Common-
Increased Alanine Aminotransferase (ALT)Most Common-
DiarrheaMost Common-
NeutropeniaMost Common-
PyrexiaMost Common-
Peripheral EdemaMost Common-

Data based on 46 patients across all dose levels.

Table 3: Safety Profile of this compound in Combination with JDQ433 (KontRASt-01, NCT04699188)

Adverse EventAny Grade (%)Grade ≥3 (%)
Treatment-Related AEs (TRAEs) 88.036.0
Peripheral Edema40.0-
Neutropenia30.014.0
Thrombocytopenia28.08.0
Diarrhea26.02.0
Anemia24.08.0
Fatigue18.0-
Increased Blood Creatine Phosphokinase16.02.0
Increased Aspartate Aminotransferase (AST)14.0 (Grade 1/2)-
Increased Alanine Aminotransferase (ALT)10.0 (Grade 1/2)2.0

Data from a pool of all observed patients in the trial.[7]

Experimental Protocols

The safety data presented above were collected from multicenter, open-label, phase Ib/II clinical trials. The primary objective of these studies was to characterize the safety and tolerability of the combination regimens and to determine the recommended dose for further studies.

General Methodology for Safety Assessment:

  • Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapy.[8]

  • Treatment Cycles: Treatment was administered in cycles, typically 21 or 28 days, allowing for continuous monitoring of safety and tolerability.[8]

  • Adverse Event Monitoring: All patients were assessed for the incidence and severity of adverse events (AEs) and serious AEs at least once per treatment cycle. This included monitoring of laboratory values, vital signs, electrocardiograms, and cardiac biomarkers.[8]

  • Grading of Adverse Events: The severity of adverse events was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5] The grades range from 1 (mild) to 5 (death related to AE).

  • Dose-Limiting Toxicities (DLTs): The incidence and nature of DLTs were assessed during the dose-escalation phase of the trials to determine the maximum tolerated dose (MTD). A DLT is generally defined as an adverse event considered related to the study drug that meets specific severity and duration criteria within the first treatment cycle.[8]

  • Dose Modifications: The protocol allowed for dose interruptions and reductions for patients who did not tolerate the specified dosing schedule, enabling them to continue treatment if possible.[8]

Specific Trial Designs:

  • NCT04000529 (this compound with Spartalizumab or Ribociclib): This was a Phase Ib, multicenter, open-label study with a dose-escalation part followed by a dose-expansion part. The study enrolled adult subjects with selected advanced solid tumors.[9]

  • NCT04699188 (KontRASt-01: this compound with JDQ433): This is a Phase Ib/II, open-label, multicenter, dose-escalation and dose-expansion trial of JDQ443 as monotherapy or in combination with this compound and/or tislelizumab in patients with advanced solid tumors harboring the KRAS G12C mutation.[10]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the clinical trial process, the following diagrams have been generated using Graphviz (DOT language).

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Promotes activation This compound This compound This compound->SHP2 Inhibits

Caption: SHP2 signaling pathway and this compound mechanism of action.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Screening->Enrollment DoseEscalation Dose Escalation Phase (Determine MTD & DLTs) Enrollment->DoseEscalation DoseExpansion Dose Expansion Phase (Confirm Safety & Efficacy) DoseEscalation->DoseExpansion SafetyAssessment Ongoing Safety Assessment (AEs, Labs, Vitals) DoseEscalation->SafetyAssessment DoseExpansion->SafetyAssessment DataAnalysis Data Analysis & Reporting SafetyAssessment->DataAnalysis

References

Safety Operating Guide

Navigating the Safe Disposal of TNO155: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like TNO155 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective allosteric inhibitor of SHP2, thereby supporting laboratory safety and chemical handling best practices.

While this compound is shipped as a non-hazardous chemical for research purposes, it is prudent to handle it with the care afforded to all investigational new drugs, particularly those with antineoplastic potential.[1][2] Adherence to institutional and regulatory guidelines is critical.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols.

Standard safety precautions include:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, contain the material with an appropriate absorbent, and clean the area according to your institution's established procedures for non-hazardous chemical spills. Dispose of cleanup materials as hazardous waste.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and associated materials should be approached by segregating waste into distinct streams: unused or bulk compound, trace-contaminated solids and liquids, and sharps.

1. Disposal of Unused or Expired this compound (Bulk Waste)

Any stock of this compound that is expired, unused, or no longer needed is considered bulk chemical waste and must be disposed of as hazardous waste.

  • Procedure:

    • Do not discard solid this compound or its solutions in the regular trash or down the drain.

    • Place the original vial or a securely sealed and compatible container holding the this compound waste into a designated hazardous waste container.[1]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its CAS number 1801765-04-7), and the approximate quantity.[3]

    • Store the labeled container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for incineration.[3][4]

2. Disposal of Trace-Contaminated Solid Waste

This category includes items such as gloves, bench paper, pipette tips, and empty vials that have come into contact with this compound.

  • Procedure:

    • Collect all non-sharp, solid materials with trace contamination in a designated, leak-proof container lined with a chemically resistant bag.

    • This container should be clearly labeled for "Trace Chemical Waste" or as directed by your institutional EHS guidelines.

    • When the container is three-quarters full, seal it and arrange for its disposal through your EHS department, typically via incineration.

3. Disposal of Trace-Contaminated Liquid Waste

This stream includes solvents (like DMSO) used to rinse glassware that contained this compound solutions.

  • Procedure:

    • Collect all liquid waste containing traces of this compound in a sealable, chemically compatible container (e.g., a designated solvent waste container).

    • Label the container with the contents, including the solvent and "Trace this compound."

    • Store the sealed container in a designated satellite accumulation area for collection by your EHS department.

4. Disposal of Contaminated Sharps

Needles and syringes used to handle this compound solutions require careful handling and disposal.

  • Procedure:

    • Immediately after use, place all contaminated sharps into a designated, puncture-resistant sharps container.

    • Do not recap, bend, or break needles.

    • Once the sharps container is full, seal it and arrange for its disposal through your institution's EHS department.

Summary of this compound Handling and Disposal

The following table provides a quick reference for the key handling and disposal parameters for this compound in a research setting.

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves
Handling Environment Well-ventilated area or chemical fume hood
Bulk Compound/Unused Solutions Dispose of as hazardous chemical waste for incineration.[1]
Trace-Contaminated Solid Waste Segregate into a labeled, sealed hazardous solid waste container.
Trace-Contaminated Liquid Waste Collect in a labeled, sealed, and compatible hazardous liquid waste container.
Contaminated Sharps Dispose of in a designated, puncture-resistant sharps container.
Primary Disposal Route Through the institutional Environmental Health & Safety (EHS) department.[3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.

TNO155_Disposal_Workflow This compound Disposal Workflow start Waste Generated (this compound) is_bulk Bulk or Unused Compound? start->is_bulk is_sharp Is it a Sharp? is_bulk->is_sharp No (Trace) bulk_waste Hazardous Chemical Waste Container (for Incineration) is_bulk->bulk_waste Yes is_liquid Liquid or Solid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes liquid_waste Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Trace Contaminated Solid Waste Bin is_liquid->solid_waste No ehs_disposal Arrange Pickup by EHS Department bulk_waste->ehs_disposal sharps_container->ehs_disposal liquid_waste->ehs_disposal solid_waste->ehs_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and the compound's Safety Data Sheet for the most accurate and comprehensive information.

References

Personal protective equipment for handling TNO155

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Precautions for Handling TNO155

IMMEDIATE ACTION REQUIRED: This document provides critical safety and operational guidance for all personnel handling the SHP2 inhibitor, this compound.

This compound is a potent, selective, and orally active allosteric inhibitor of wild-type SHP2.[1][2] While specific safety data sheets (SDS) for this compound are not publicly available, guidance for handling similar SHP2 inhibitors, such as Shp2-IN-9, provides a strong basis for safe operational procedures.[3] Adherence to these protocols is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before handling this compound. This equipment is designed to create a barrier against potential chemical exposure through inhalation, skin contact, or splashing.[4]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are preferred for their chemical resistance. For extended contact, double-gloving is recommended.Prevents skin contact with the compound.[3]
Eye Protection Safety Glasses / GogglesSafety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended when there is a risk of splashing.Protects eyes from accidental splashes or aerosolized particles.[3]
Body Protection Lab CoatA long-sleeved, impermeable lab coat should be worn.Protects skin and personal clothing from contamination.[3]
Respiratory Protection N95 RespiratorA properly fitted N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood or for large quantities.Minimizes the risk of inhaling fine particles of the compound.[3]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps provide guidance for each stage of the handling process.

Receiving and Storage

Upon receipt of this compound, visually inspect the package for any signs of damage or leakage.[3] If the package is compromised, follow institutional spill procedures immediately. Log the date of receipt and the date the container is opened.

For storage, this compound as a solid powder should be kept in a dry, dark environment.[5] Recommended storage temperatures are as follows:

FormStorage TemperatureDuration
Powder-20°CLong term (months to years)[5]
Powder0 - 4°CShort term (days to weeks)[5]
In DMSO-80°C6 months[3]
In DMSO4°C2 weeks[3]
Weighing and Solution Preparation

All weighing of powdered this compound must be conducted in a certified chemical fume hood or a balance enclosure to minimize inhalation exposure.[3] Use disposable weigh boats to prevent cross-contamination.[3] When preparing solutions, slowly add the solvent (e.g., DMSO) to the pre-weighed compound to avoid splashing.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste. This includes:

  • Weigh boats

  • Pipette tips

  • Gloves

  • Bench paper

Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[3]

Hazard Identification

While a specific hazard classification for this compound is not available, a similar SHP2 inhibitor, Shp2-IN-9, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is prudent to handle this compound with the same level of caution.

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety gear is on Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound In fume hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Add solvent slowly Clean Workspace Clean Workspace Prepare Solution->Clean Workspace After experiment Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Hazardous waste container Doff PPE Doff PPE Dispose Waste->Doff PPE Proper removal sequence

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.